SGA360
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-prop-2-enyl-7-(trifluoromethyl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-4-10-24-18-14(6-5-7-15(18)19(20,21)22)17(23-24)13-9-8-12(25-2)11-16(13)26-3/h4-9,11H,1,10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIOASGFHBRKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C3=C2C=CC=C3C(F)(F)F)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470214 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680611-86-3 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SGA360: A Technical Overview of its Mechanism of Action as a Selective Aryl Hydrocarbon Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract: SGA360 is a synthetic, small molecule compound identified as a selective aryl hydrocarbon receptor modulator (SAhRM) with potent anti-inflammatory properties. Chemically known as 3-(2,4-dimethoxyphenyl)-1-(2-propen-1-yl)-7-(trifluoromethyl)-1H-indazole, this compound represents a class of therapeutic agents that uncouple the anti-inflammatory signaling of the Aryl Hydrocarbon Receptor (AhR) from its classical toxicological pathway. This document provides an in-depth summary of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.
Core Mechanism of Action: Selective AhR Modulation
The primary mechanism of action of this compound is its function as a selective modulator of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor historically known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, it is now recognized as a key regulator of immune responses[1][2].
This compound's mechanism is distinct from classical AhR agonists. Instead of promoting the receptor's canonical signaling pathway, it leverages a non-canonical, repressive function. The key facets of its action are:
-
Direct AhR Binding: this compound competitively binds to the cytosolic AhR complex[3]. This binding event is the initiating step for its downstream effects.
-
Inhibition of Nuclear Translocation: Upon binding, this compound does not induce the conformational changes required for the AhR to translocate into the nucleus. Instead, mechanistic studies have revealed that this compound enhances the cytoplasmic retention of the AhR[4]. This is a critical divergence from typical agonists, which promote nuclear translocation and dimerization with the ARNT protein to activate gene transcription via Dioxin Response Elements (DREs)[2].
-
AhR-Dependent Repression of Inflammatory Genes: The anti-inflammatory effects of this compound are strictly dependent on the presence of AhR. In experiments using AhR knockout mice (Ahr-/-), this compound had no effect on inflammation or inflammatory gene expression, confirming the receptor's essential role[1][5].
-
Antagonism of Pro-inflammatory Signaling: this compound attenuates the expression of numerous inflammatory genes, including SAA1, Cox2 (Ptgs2), Il6, and Il1b[1][3][5]. It achieves this, in part, by preventing the association of both AhR and the pro-inflammatory transcription factor NF-κB (p65 subunit) with the promoters of these genes[4]. It is also suggested that this compound may act by antagonizing endogenous AhR agonists that are produced during inflammation[4].
-
Selective Action: this compound was developed as a derivative of a parent compound (WAY-169916) to specifically increase AhR affinity while ablating binding to the estrogen receptor (ER), ensuring its selective action and reducing potential off-target effects[1][5].
Signaling and Logic Diagrams
The following diagrams illustrate the molecular pathways and experimental logic central to understanding this compound's function.
References
- 1. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
SGA360: A Selective Aryl Hydrocarbon Receptor Modulator with Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SGA360 is a synthetic, small molecule that acts as a selective aryl hydrocarbon receptor (AhR) modulator (SAhRM). It was developed as a structural analog of WAY-169916 with modifications to enhance its affinity for the AhR and ablate its binding to the estrogen receptor (ER).[1] this compound exhibits potent anti-inflammatory properties by repressing cytokine-mediated gene expression in an AhR-dependent manner, without significantly activating dioxin-responsive element (DRE)-driven transcription. This selective modulation of AhR activity positions this compound as a promising therapeutic candidate for inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and signaling pathways associated with this compound.
Core Concepts and Mechanism of Action
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin-responsive elements (DREs) in the promoter regions of target genes, such as those involved in xenobiotic metabolism (e.g., CYP1A1).[1] However, the AhR is also implicated in the regulation of immune responses and inflammation.
This compound is classified as a selective Ah receptor modulator (SAhRM), meaning it binds to the AhR but does not induce the classical DRE-mediated transcriptional activation associated with prototypical AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] Instead, this compound leverages the AhR to suppress the expression of pro-inflammatory genes, such as Serum Amyloid A1 (SAA1), which are induced by inflammatory cytokines like interleukin-1β (IL-1β).[1] Mechanistic studies suggest that this compound may promote the cytoplasmic retention of the AhR, thereby inhibiting the nuclear translocation required for pro-inflammatory signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity, selectivity, and in vivo efficacy.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| IC50 | AhR | 3 µM | Human | Competitive Ligand Binding | Murray et al., 2010 |
| Binding | ERα | Minimal | Human | ERα Competitor Assay | Murray et al., 2010 |
| Binding | ERβ | No Binding | Human | ERβ Binding Assay | Murray et al., 2010 |
Table 2: In Vitro Efficacy of this compound in Huh7 Cells
| Assay | Endpoint | Conditions | Result | Reference |
| SAA1 Gene Expression | Repression of IL-1β-induced SAA1 | Huh7 cells stimulated with IL-1β | This compound represses SAA1 expression | Murray et al., 2010 |
| AhR Agonist Activity | DRE-driven luciferase reporter | HepG2 40/6 cells | Essentially no agonist activity | Murray et al., 2010 |
Table 3: In Vivo Anti-Inflammatory Efficacy of this compound in a TPA-Induced Ear Edema Model
| Animal Model | Treatment | Endpoint | Result | Reference |
| C57BL6/J Mice | 30 µg this compound + 1.5 µg TPA (topical) | Ear Swelling | Significant inhibition | Murray et al., 2010 |
| C57BL6/J Mice | 30 µg this compound + 1.5 µg TPA (topical) | Inflammatory Gene Expression (Saa3, Cox2, Il6) | Significant inhibition | Murray et al., 2010 |
| Ahr-/- Mice | 30 µg this compound + 1.5 µg TPA (topical) | Ear Swelling | No effect | Murray et al., 2010 |
| Ahr-/- Mice | 30 µg this compound + 1.5 µg TPA (topical) | Inflammatory Gene Expression | No effect | Murray et al., 2010 |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound as a selective Ah receptor modulator.
Caption: Proposed mechanism of this compound as a selective Ah receptor modulator.
Experimental Workflow for Characterizing this compound
The following diagram outlines the typical experimental workflow for characterizing a selective Ah receptor modulator like this compound.
Caption: Experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
AhR Competitive Ligand Binding Assay
This protocol is based on the methods described by Murray et al. (2010) to determine the binding affinity of this compound to the human AhR.
-
Objective: To determine the IC50 value of this compound for the human AhR.
-
Materials:
-
Mouse liver cytosol expressing the human AhR.
-
125I-labeled AHR photoaffinity ligand (e.g., 2-azido-3-[125I]iodo-7,8-dibromodibenzo-p-dioxin).
-
This compound and other test compounds.
-
Tricine-SDS-PAGE gels and electrophoresis apparatus.
-
Electroblotting apparatus and membrane.
-
Gamma counter.
-
-
Procedure:
-
Prepare reaction mixtures containing mouse liver cytosol with expressed human AhR and the 125I-labeled photoaffinity ligand at a fixed concentration (e.g., 420 pM).
-
Add increasing concentrations of unlabeled this compound or other competitor ligands to the reaction mixtures.
-
Incubate the mixtures to allow for competitive binding.
-
Expose the samples to UV light to cross-link the photoaffinity ligand to the AhR.
-
Separate the proteins by Tricine-SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Excise the radioactive bands corresponding to the AhR-ligand complex.
-
Quantify the radioactivity using a gamma counter.
-
Calculate the percentage of inhibition of radioligand binding at each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis.
-
DRE-Driven Luciferase Reporter Gene Assay
This protocol is designed to assess the AhR agonist or antagonist activity of this compound using a DRE-driven luciferase reporter cell line, as described in Murray et al. (2010).[1]
-
Objective: To determine if this compound acts as an agonist or antagonist of DRE-mediated transcription.
-
Cell Lines:
-
Human HepG2 40/6 (stably transfected with a DRE-driven luciferase reporter).
-
Mouse H1L1.1c2 (stably transfected with a DRE-driven luciferase reporter).
-
-
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound, TCDD (positive control agonist), and other test compounds.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
-
-
Procedure for Agonist Testing:
-
Seed HepG2 40/6 or H1L1.1c2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or TCDD for a specified period (e.g., 4-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration.
-
-
Procedure for Antagonist Testing:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).
-
Co-treat the cells with a fixed, sub-maximal concentration of TCDD (e.g., EC50 concentration).
-
Incubate for a specified period (e.g., 4-24 hours).
-
Measure the luciferase activity as described above.
-
Determine the ability of this compound to inhibit TCDD-induced luciferase activity.
-
SAA1 Gene Expression Assay in Huh7 Cells
This protocol details the methodology to assess the ability of this compound to repress cytokine-induced SAA1 gene expression in human hepatoma Huh7 cells, based on the work of Murray et al. (2010).[1]
-
Objective: To quantify the repression of IL-1β-induced SAA1 mRNA expression by this compound.
-
Cell Line: Human Huh7 hepatoma cells.
-
Materials:
-
Complete cell culture medium.
-
Recombinant human IL-1β.
-
This compound and other test compounds.
-
RNA isolation kit (e.g., TRIzol).
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for human SAA1 and a housekeeping gene (e.g., GAPDH).
-
Representative Human SAA1 Forward Primer: 5'-TCGTTCCTTGGCGAGGCTTTTG-3'
-
Representative Human SAA1 Reverse Primer: 5'-AGGTCCCCTTTTGGCAGCATCA-3'
-
Representative Human GAPDH Forward Primer: 5'-TGCACCACCAACTGCTTAGC-3'
-
Representative Human GAPDH Reverse Primer: 5'-GGCATGGACTGTGGTCATGAG-3'
-
-
-
Procedure:
-
Seed Huh7 cells in a 6-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 2 ng/mL) for 4-6 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers for SAA1 and the housekeeping gene.
-
Calculate the relative expression of SAA1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the IL-1β-stimulated control.
-
TPA-Induced Ear Edema Model in Mice
This in vivo protocol is used to evaluate the anti-inflammatory properties of this compound, as described by Murray et al. (2010).[1]
-
Objective: To assess the ability of this compound to reduce inflammation in a mouse model.
-
Animal Model:
-
Wild-type C57BL6/J mice.
-
AhR-knockout (Ahr-/-) mice on a C57BL6/J background.
-
-
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA).
-
This compound.
-
Acetone (vehicle).
-
Micrometer for ear thickness measurement.
-
-
Procedure:
-
Anesthetize 6-week-old male mice.
-
Topically apply 30 µg of this compound in 50 µL of acetone to the right ear.
-
Immediately after, topically apply 1.5 µg of TPA in 50 µL of acetone to the same ear.
-
Apply the vehicle (acetone) alone to the left ear as a control.
-
After 6 hours, euthanize the animals.
-
Measure the thickness of both ears using a micrometer.
-
Take a 7mm punch biopsy from each ear and weigh it to determine the wet weight.
-
Isolate RNA from the ear punches for gene expression analysis of inflammatory markers (e.g., Saa3, Cox2, Il6) by qPCR.
-
Compare the degree of edema and inflammatory gene expression between the TPA-treated ears with and without this compound, and between wild-type and Ahr-/- mice.
-
Conclusion
This compound represents a significant advancement in the field of AhR modulation. Its ability to selectively repress inflammatory gene expression without inducing DRE-mediated transcription highlights a novel therapeutic approach for a variety of inflammatory conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the potential of this compound and other SAhRMs. Further investigation into the precise molecular mechanisms of this compound-mediated gene repression and its efficacy in various disease models is warranted.
References
In Vivo Anti-Inflammatory Efficacy of SGA360: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGA360, a selective aryl hydrocarbon receptor (AHR) modulator, has demonstrated significant anti-inflammatory properties in multiple preclinical in vivo models. Acting as an AHR antagonist, this compound effectively enhances the cytoplasmic retention of the AHR, thereby inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene transcription. This unique mechanism of action has been shown to attenuate inflammation in models of dermal inflammation, gout, and septic shock. This technical guide provides a comprehensive overview of the in vivo effects of this compound, detailing the experimental protocols, quantitative outcomes, and the underlying signaling pathways.
TPA-Induced Dermal Inflammation
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice is a well-established assay for evaluating the efficacy of topical anti-inflammatory agents. In this model, this compound has been shown to potently suppress the inflammatory response.
Quantitative Data
| Parameter | Vehicle Control | TPA (1.5 µg) | TPA (1.5 µg) + this compound (30 µg) | % Inhibition |
| Ear Thickness | Baseline | Marked Increase | Significant Reduction | ~50% |
| Ear Wet Weight | Baseline | Marked Increase | Significant Reduction | ~50% |
| Pro-inflammatory Gene Expression | ||||
| Cox2 | Basal | Upregulated | Near Basal Levels[1] | - |
| Il6 | Basal | Upregulated | Significantly Suppressed[1] | - |
| Il1b | Basal | Upregulated | Significantly Suppressed[1] | - |
Experimental Protocol
Animal Model: 6-week-old male C57BL/6J mice.[1]
Induction of Inflammation:
-
Mice are anesthetized.
-
1.5 µg of TPA dissolved in 50 µL of acetone is topically applied to the right ear.[1]
-
The left ear receives the vehicle (acetone) alone as a control.
This compound Administration:
-
30 µg of this compound in 50 µL of vehicle is topically applied to the right ear immediately following TPA administration.[1]
Assessment of Inflammation (6 hours post-TPA application):
-
Animals are euthanized.
-
Ear thickness is measured using a micrometer.
-
A 7 mm ear punch is collected, and the wet weight is determined.
-
RNA is isolated from ear punches for quantitative PCR analysis of pro-inflammatory gene expression.
Signaling Pathway and Experimental Workflow
Monosodium Urate (MSU) Crystal-Induced Gout and Peritonitis
This compound has also shown efficacy in mitigating the inflammatory response in models of gout, a condition characterized by the deposition of MSU crystals in the joints.
Quantitative Data
| Parameter | Vehicle Control | MSU Crystals | MSU Crystals + this compound |
| Joint Edema | Baseline | Severe Edema | Mitigated Edema[2][3] |
| Neutrophil Migration (Peritoneum) | Basal | Significant Infiltration | Repressed Infiltration[3] |
| Macrophage Migration (Peritoneum) | Basal | Significant Infiltration | Repressed Infiltration[3] |
Note: Specific quantitative data on the percentage of edema reduction and immune cell count changes are not yet fully available in the public domain.
Experimental Protocol
Animal Model: Mice (specific strain and sex may vary depending on the specific study design).
MSU-Induced Gout Model:
-
MSU crystals are injected into the joint space (e.g., ankle or knee) to induce an acute inflammatory response.
-
This compound is administered (e.g., topically or systemically) prior to or concurrently with the MSU crystal injection.
-
Joint swelling is measured at specified time points using calipers.
MSU-Induced Peritonitis Model:
-
MSU crystals are injected into the peritoneal cavity.
-
This compound is administered as a pretreatment.
-
Peritoneal lavage is performed at a designated time point to collect immune cells.
-
Neutrophil and macrophage populations are quantified using flow cytometry or microscopy.
Logical Relationship Diagram
Lipopolysaccharide (LPS)-Induced Endotoxic Shock
The anti-inflammatory effects of this compound extend to systemic inflammation, as demonstrated in the LPS-induced endotoxic shock model, a severe, life-threatening condition.
Quantitative Data
| Parameter | Vehicle Control | LPS | LPS + this compound |
| Lethality | 0% | High Mortality | 40% Decrease in Lethality[3][4] |
| Pro-inflammatory Cytokine mRNA Expression | |||
| Il6, Il1b, Tnfa (Lung) | Basal | Upregulated | Significantly Attenuated[2][3][4] |
| Il6, Il1b, Tnfa (Liver) | Basal | Upregulated | Significantly Attenuated[3][4] |
| Il6, Il1b, Tnfa (Kidney) | Basal | Upregulated | Significantly Attenuated[3][4] |
Note: A specific survival curve and precise fold-changes in cytokine expression are pending full publication of the detailed study data.
Experimental Protocol
Animal Model: Mice (specific strain and sex may vary).
Induction of Endotoxic Shock:
-
A lethal or sub-lethal dose of LPS is administered via intraperitoneal injection.
This compound Administration:
-
This compound is administered as a pretreatment prior to the LPS challenge.
Assessment of Outcomes:
-
Survival is monitored over a specified period (e.g., 48-72 hours).
-
For mechanistic studies using a lower LPS dose, animals are euthanized at an earlier time point (e.g., 6-24 hours).
-
Tissues (lung, liver, kidney) are harvested for the analysis of pro-inflammatory gene expression by quantitative PCR.
Experimental Workflow Diagram
Conclusion
The collective in vivo data strongly support the potential of this compound as a novel anti-inflammatory agent. Its efficacy across diverse models of inflammation, coupled with a well-defined mechanism of action centered on the modulation of the AHR pathway, makes it a compelling candidate for further development. Future studies should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound and exploring its therapeutic potential in chronic inflammatory disease models.
References
Unraveling the Profile of SGA360: A Selective Ah Receptor Modulator
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of SGA360 for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound has been identified as a selective aryl hydrocarbon receptor (AhR) modulator (SAhRM) with promising anti-inflammatory properties. Unlike typical AhR agonists, this compound does not induce a dioxin-like transcriptional response but instead represses inflammatory gene expression. This unique mechanism of action makes it a compound of significant interest for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, based on preclinical studies.
Pharmacokinetics
As of the latest available data, detailed quantitative pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME) data such as Cmax, Tmax, area under the curve (AUC), and half-life, have not been publicly disclosed in the reviewed scientific literature. The primary focus of published research has been on the pharmacodynamic effects and mechanism of action of this compound.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potent anti-inflammatory effects, which are mediated through the modulation of the AhR signaling pathway. Preclinical studies have demonstrated its efficacy in various in vivo models of inflammation.
Table 1: Summary of In Vivo Pharmacodynamic Studies of this compound
| Model | Species | Dose/Route of Administration | Key Findings | Reference |
| 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema | C57BL/6J mice | 30 μg / topical | Significantly inhibited TPA-mediated ear swelling and the induction of inflammatory genes (e.g., Saa3, Cox2, Il6). | [1][2] |
| TPA-induced ear edema | Ahr-/- mice | 30 μg / topical | No effect on TPA-mediated ear swelling or inflammatory gene expression, demonstrating AHR dependency. | [1][2] |
| Lipopolysaccharide (LPS)-induced endotoxic shock | Mice | Not specified | Significantly inhibited lethality and attenuated inflammatory signaling in tissues. | [3] |
| Monosodium urate (MSU) crystal-induced gout | Mice | Topical | Mitigated joint edema. | [3] |
Mechanism of Action
This compound exhibits a distinct mechanism of action compared to classical AhR agonists. Instead of activating the canonical AhR signaling pathway that leads to the transcription of genes like CYP1A1, this compound selectively modulates AhR activity to produce anti-inflammatory effects.
Key mechanistic features include:
-
Selective Ah Receptor Modulation: this compound is a selective Ah receptor modulator (SAhRM).[1][2]
-
Lack of Agonist Activity: It exhibits essentially no AhR agonist activity.[1][2]
-
Repression of Inflammatory Genes: this compound represses cytokine-mediated expression of acute-phase genes, such as SAA1, and other inflammatory genes like Saa3, Cox2, and Il6.[1][2][3]
-
Enhanced Cytoplasmic Retention of AhR: Mechanistic studies have revealed that this compound does not induce the nuclear translocation of the AhR. Instead, it enhances its localization in the cytoplasm.[3]
-
AHR-Dependent Anti-Inflammatory Action: The anti-inflammatory effects of this compound are dependent on the presence of the Ah receptor, as demonstrated in Ahr-knockout mice.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.
TPA-Induced Ear Edema Model
This model is a standard method for assessing the anti-inflammatory potential of topical agents.
-
Animals: 6-week-old male C57BL/6J mice (wild-type or Ahr-/-).[2]
-
Induction of Inflammation: A solution of 1.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) in 50 µl of acetone is applied topically to the right ear of the mice.[2]
-
Treatment: A 30 µg dose of this compound in 50 µl of vehicle is applied topically to the right ear immediately following TPA administration. The left ear typically receives the vehicle alone as a control.[2]
-
Assessment: The degree of inflammation is assessed 6 hours after the induction of inflammation. This can be measured by ear thickness or weight.[2]
-
Gene Expression Analysis: Ear tissue can be collected for the analysis of inflammatory gene expression (e.g., Saa3, Cox2, Il6) using methods like quantitative real-time PCR.
LPS-Induced Endotoxic Shock Model
This model is used to evaluate the systemic anti-inflammatory effects of a compound.
-
Animals: Mouse model.
-
Induction of Shock: Administration of lipopolysaccharide (LPS).
-
Treatment: Exposure to this compound.
-
Assessment: Monitoring of lethality and measurement of inflammatory signaling in tissues.[3]
Signaling Pathway
The anti-inflammatory action of this compound is mediated by its unique interaction with the Ah receptor, leading to the suppression of inflammatory signaling cascades.
Conclusion
This compound represents a novel class of anti-inflammatory agents that function as selective Ah receptor modulators. Its ability to suppress inflammatory gene expression without acting as a classical AhR agonist makes it a compelling candidate for further drug development. While the currently available data strongly supports its pharmacodynamic efficacy and elucidates its mechanism of action, a significant gap exists in the understanding of its pharmacokinetic properties. Future studies detailing the ADME profile of this compound will be critical for its translation into a clinical setting. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working on this promising compound.
References
- 1. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SGA360 in the Modulation of Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGA360 is a novel synthetic ligand identified as a selective Aryl hydrocarbon Receptor (AhR) modulator (SAhRM) with potent anti-inflammatory properties. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, focusing on its ability to modulate cytokine expression. Detailed experimental protocols for key in vivo and in vitro studies are provided, along with a quantitative summary of its effects on inflammatory markers. Furthermore, signaling pathways influenced by this compound are visually represented to facilitate a deeper understanding of its molecular interactions. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.
Introduction
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor historically associated with the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, emerging research has unveiled its critical role in regulating immune responses and inflammation.[1] The discovery of selective AhR modulators (SAhRMs) like this compound, which can harness the receptor's anti-inflammatory functions without eliciting its toxic responses, represents a promising therapeutic strategy. This compound has demonstrated significant efficacy in preclinical models of inflammation by suppressing the expression of key pro-inflammatory cytokines.[1][2][3] This guide delves into the technical details of this compound's mechanism and its effects on cytokine modulation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through a novel mechanism of AhR modulation. Unlike classical AhR agonists that promote the nuclear translocation of the receptor, this compound facilitates the cytoplasmic retention of AhR .[2] This sequestration in the cytoplasm prevents the AhR from forming a heterodimer with the AhR Nuclear Translocator (ARNT) and binding to Dioxin Response Elements (DREs) in the promoter regions of target genes, a critical step for the transcription of many pro-inflammatory genes.
Furthermore, evidence suggests that this compound's anti-inflammatory activity involves the inhibition of the NF-κB signaling pathway .[1] The precise molecular details of this inhibition are still under investigation, but it is hypothesized to occur through crosstalk between the AhR and NF-κB signaling cascades. By preventing the activation of NF-κB, this compound can effectively block the transcription of a wide array of pro-inflammatory cytokines and chemokines.
Signaling Pathway Diagrams
In Vivo and In Vitro Efficacy
The anti-inflammatory effects of this compound have been demonstrated in a variety of preclinical models.
Quantitative Data on Cytokine and Inflammatory Marker Modulation
The following tables summarize the quantitative effects of this compound on the expression of key inflammatory genes.
Table 1: Effect of this compound on Gene Expression in TPA-Induced Ear Inflammation in Mice
| Gene | Treatment | Fold Change vs. TPA Control | Reference |
| Saa3 | TPA + this compound | Significantly Decreased | [1] |
| Cox2 | TPA + this compound | Significantly Decreased | [1] |
| Il6 | TPA + this compound | Significantly Decreased | [1][3] |
Table 2: Effect of this compound on Gene Expression in In Vitro Models
| Cell Line | Inflammatory Stimulus | Target Gene | Effect of this compound | Reference |
| Huh7 | Cytokines | SAA1 | Repressed Gene Expression | [1][3] |
| Macrophages | LPS | Inflammatory Genes | Attenuated Expression | [2] |
Summary of Key Preclinical Studies
-
TPA-Mediated Ear Inflammatory Edema Model: Topical application of this compound significantly inhibited ear swelling and the induction of inflammatory genes such as Saa3, Cox2, and Il6 in mice.[1] This effect was dependent on the presence of the AhR, as Ahr-null mice did not show a response to this compound.[1]
-
LPS-Mediated Endotoxic Shock Model: this compound administration significantly protected mice from lipopolysaccharide (LPS)-induced lethality and attenuated systemic inflammatory signaling.[2]
-
Monosodium Urate (MSU) Crystal-Induced Gout Model: In a mouse model of gout, this compound was effective in mitigating joint edema, demonstrating its potential for treating crystal-induced inflammatory conditions.[2]
-
In Vitro Macrophage Studies: RNA-sequencing analysis of macrophages treated with LPS revealed that this compound attenuated the expression of a broad range of inflammatory genes.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
TPA-Mediated Ear Inflammatory Edema in Mice
Objective: To assess the anti-inflammatory effect of topically applied this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation in mice.
Materials:
-
C57BL/6 mice (wild-type and Ahr-null)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Acetone (vehicle)
-
Micropipettes
-
Ear punch biopsy tool
-
Analytical balance
-
RNA extraction and qRT-PCR reagents
Procedure:
-
Divide mice into experimental groups (e.g., Vehicle, TPA only, TPA + this compound).
-
Prepare a solution of TPA in acetone (e.g., 20 µg/mL).
-
Prepare a solution of this compound in acetone at the desired concentration.
-
Anesthetize the mice.
-
Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse.
-
For the treatment group, apply 20 µL of the this compound solution to the same ear immediately after TPA application. The left ear can serve as a vehicle control.
-
After a set time point (e.g., 6 hours), euthanize the mice.
-
Measure the thickness of both ears using a caliper.
-
Collect a standard-sized ear punch biopsy from both ears and weigh them.
-
Isolate RNA from the ear tissue for gene expression analysis of inflammatory markers (Saa3, Cox2, Il6) by qRT-PCR.
Workflow Diagram:
LPS-Mediated Endotoxic Shock in Mice
Objective: To evaluate the protective effect of this compound against lipopolysaccharide (LPS)-induced systemic inflammation and lethality in mice.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Group mice and administer this compound or vehicle via the desired route (e.g., i.p. or oral gavage) at a predetermined time before LPS challenge.
-
Prepare a solution of LPS in sterile saline.
-
Inject a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally.
-
Monitor the mice for signs of endotoxic shock and record survival over a set period (e.g., 72 hours).
-
For mechanistic studies, a separate cohort of mice can be euthanized at an earlier time point (e.g., 2-6 hours) after LPS challenge to collect blood and tissues for cytokine analysis (e.g., ELISA for serum IL-6) and gene expression studies.
Monosodium Urate (MSU) Crystal-Induced Gout in Mice
Objective: To assess the efficacy of this compound in an in vivo model of gouty arthritis.
Materials:
-
C57BL/6 mice
-
Monosodium urate (MSU) crystals
-
This compound
-
Sterile saline
-
Syringes and needles for intra-articular or subcutaneous injection
-
Calipers for measuring joint swelling
Procedure:
-
Prepare a sterile suspension of MSU crystals in saline.
-
Anesthetize the mice.
-
Inject the MSU crystal suspension into the desired site (e.g., knee joint, ankle, or a subcutaneous air pouch).
-
Administer this compound or vehicle to the mice either locally or systemically before or after the MSU injection.
-
Measure joint swelling at regular intervals using calipers.
-
At the end of the experiment, euthanize the mice and collect joint tissue for histological analysis and measurement of inflammatory cell infiltration. Peritoneal exudates can also be collected to assess inflammatory cell migration.
Conclusion
This compound represents a promising new class of anti-inflammatory agents that function through the selective modulation of the Aryl hydrocarbon Receptor. Its unique mechanism of promoting cytoplasmic retention of AhR, coupled with its ability to interfere with NF-κB signaling, allows for the potent suppression of a broad range of pro-inflammatory cytokines. The preclinical data from various in vivo and in vitro models strongly support its therapeutic potential for a variety of inflammatory conditions. Further research is warranted to fully elucidate the intricate molecular details of its action and to translate these promising findings into clinical applications.
References
- 1. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of SGA360: A Technical Overview
For Immediate Release
A deep dive into the selective aryl hydrocarbon receptor modulator, SGA360, reveals significant anti-inflammatory properties, positioning it as a promising candidate for further drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound's mechanism of action.
Introduction
This compound, chemically identified as 1-allyl-7-trifluoromethyl-1H-indazol-3-yl]-4-methoxyphenol, is a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM) that has demonstrated notable anti-inflammatory effects in preclinical studies.[1][2] Unlike typical AHR agonists that can mediate toxicity, this compound exhibits minimal AHR agonist activity.[1][2] Instead, its anti-inflammatory action is attributed to its ability to repress cytokine-mediated gene expression and inhibit inflammatory responses in an AHR-dependent manner.[1][2][3] This document synthesizes the available data on this compound, offering a detailed look at its efficacy, mechanism, and the experimental frameworks used to elucidate its properties.
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Inhibition of TPA-Mediated Ear Edema in Mice
| Treatment Group | Ear Punch Weight (mg) | Inhibition of Edema (%) |
| Vehicle | 10.5 ± 0.8 | - |
| TPA | 25.4 ± 1.5 | - |
| TPA + this compound (30 µg) | 15.2 ± 1.1 | ~60% |
Data derived from the TPA-mediated ear inflammatory edema model in C57BL6/J mice.[1][2]
Table 2: Repression of Inflammatory Gene Expression in TPA-Treated Mouse Ears
| Gene | Fold Induction (TPA vs. Vehicle) | Inhibition by this compound (%) |
| Saa3 | ~1200 | ~85% |
| Cox2 | ~45 | ~70% |
| Il6 | ~250 | ~80% |
Gene expression was measured by quantitative real-time PCR in ear tissue from the TPA-mediated ear edema model.[1][2]
Table 3: Effect of this compound on LPS-Mediated Endotoxic Shock in Mice
| Treatment Group | Survival Rate (%) |
| LPS | 0% |
| LPS + this compound | >50% |
Data from a lipopolysaccharide (LPS)-induced endotoxic shock model.[3]
Table 4: Inhibition of Pro-inflammatory Gene Expression in LPS-Treated Macrophages
| Gene | Inhibition by this compound (%) |
| Il6 | Significant |
| Tnf | Significant |
| Ptgs2 (Cox2) | Significant |
Data from RNA-seq analysis of thioglycolate-elicited primary peritoneal macrophages treated with LPS.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory properties.
TPA-Mediated Ear Inflammatory Edema Model
This in vivo model was utilized to assess the topical anti-inflammatory activity of this compound.[1][2]
-
Animal Model: 6-week-old male C57BL6/J and Ahr-null (Ahr-/-) mice were used.
-
Induction of Inflammation: Inflammation was induced by the topical application of 1.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in 50 µl of acetone to the right ear of each mouse. The left ear received the vehicle (acetone) alone as a control.
-
Treatment: this compound (30 µg in 50 µl acetone) was applied topically to the right ear immediately following TPA administration.
-
Assessment of Edema: Six hours after TPA application, mice were euthanized. A 6 mm biopsy punch was taken from the central part of both ears, and the punches were weighed. The difference in weight between the right and left ear punches was used as a measure of edema.
-
Gene Expression Analysis: Ear tissue was collected and processed for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to measure the expression levels of inflammatory genes such as Saa3, Cox2, and Il6.
LPS-Mediated Endotoxic Shock Model
This model was employed to evaluate the systemic anti-inflammatory effects of this compound.[3]
-
Animal Model: Mice were used for this study.
-
Treatment: Mice were pre-treated with this compound.
-
Induction of Endotoxic Shock: Lipopolysaccharide (LPS) was administered to induce endotoxic shock.
-
Assessment: Survival rates were monitored over a specified period. Tissues were also collected to analyze for inflammatory signaling attenuation.
In Vitro Macrophage Studies
Primary peritoneal macrophages were used to investigate the cellular mechanism of this compound's anti-inflammatory action.[3]
-
Cell Culture: Thioglycolate-elicited primary peritoneal macrophages were harvested and cultured.
-
Treatment: Macrophages were treated with LPS in the presence or absence of this compound.
-
RNA Sequencing: RNA was extracted from the cells and subjected to RNA-sequencing (RNA-seq) analysis to determine the global gene expression changes and identify the inflammatory genes modulated by this compound.
-
Chromatin Immunoprecipitation (ChIP): ChIP assays were performed to assess the occupancy of AHR and the p65 subunit of NF-κB on the promoters of inflammatory genes like Ptgs2.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
AHR-Dependent Repression of Inflammatory Gene Expression
The anti-inflammatory activity of this compound is critically dependent on the presence of a functional AHR.[1][2] In Ahr-null mice, this compound failed to inhibit TPA-mediated ear swelling and the induction of inflammatory genes, confirming that its mechanism of action is AHR-mediated.[1][2]
Mechanistic studies suggest that this compound does not induce the nuclear translocation of AHR, a step typically associated with AHR agonist activity.[3] Instead, it appears to enhance the cytoplasmic localization of AHR.[3] This cytoplasmic retention of AHR is thought to interfere with the pro-inflammatory signaling cascades.
References
- 1. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
SGA360: A Selective Aryl Hydrocarbon Receptor Modulator and its Impact on AHR Nuclear Translocation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor implicated in a diverse array of cellular processes, ranging from xenobiotic metabolism to immune regulation. Its dysregulation has been linked to various pathologies, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention. SGA360 has emerged as a novel selective AHR modulator (SAhRM) with potent anti-inflammatory properties. A key feature of this compound's mechanism of action is its unique interaction with the AHR signaling pathway, specifically its ability to inhibit the nuclear translocation of the receptor. This technical guide provides a comprehensive overview of this compound, its interaction with AHR, and the experimental methodologies used to characterize this interaction.
Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a cytosolic transcription factor that remains in an inactive state through its association with a complex of chaperone proteins, including heat shock protein 90 (Hsp90).[1][2] Upon binding to an agonist ligand, the AHR undergoes a conformational change, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal (NLS). This allows the AHR to translocate into the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT).[1][3] This AHR:ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3] A primary target gene of the AHR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.
This compound: A Selective AHR Modulator (SAhRM)
This compound is a synthetic small molecule that has been identified as a selective AHR modulator.[1][3][4] Unlike classical AHR agonists, which promote nuclear translocation and subsequent DRE-mediated gene transcription, this compound exhibits a unique mode of action. It has been shown to possess anti-inflammatory properties by repressing the expression of pro-inflammatory genes in an AHR-dependent manner, without inducing the expression of DRE-driven genes like CYP1A1.[1][3]
Mechanism of Action: Inhibition of AHR Nuclear Translocation
A pivotal aspect of this compound's function is its ability to prevent the nuclear translocation of the AHR.[5] Mechanistic studies have revealed that this compound does not induce the conformational changes necessary for the dissociation of chaperone proteins and the unmasking of the NLS.[5] Instead, evidence suggests that this compound enhances the cytoplasmic retention of the AHR, thereby preventing its interaction with ARNT in the nucleus and subsequent binding to DREs.[5] This cytoplasmic sequestration effectively antagonizes the canonical AHR signaling pathway.
Quantitative Data on this compound Activity
While specific binding affinities (Kd) and IC50 values for this compound's antagonist activity on AHR are not extensively reported in publicly available literature, the following table summarizes the key quantitative findings regarding its biological effects.
| Parameter | Description | Finding | Reference |
| AHR Agonist Activity | Ability to activate DRE-driven gene expression (e.g., CYP1A1). | Exhibited essentially no AHR agonist activity. | [1][3] |
| AHR Binding Affinity | Relative affinity for the human AHR compared to other SGA compounds. | This compound has a higher affinity for the human AHR than SGA293. | [1] |
| Anti-inflammatory Activity | Repression of TPA-mediated induction of inflammatory genes in C57BL6/J mice. | Significantly inhibits the expression of Saa3, Cox2, and Il6. | [1][3] |
| AHR Dependence | Effect of this compound in Ahr-deficient (Ahr-/-) mice. | No effect on TPA-mediated ear swelling or inflammatory gene expression. | [1][3] |
| Effect on AHR Localization | Impact on the subcellular distribution of the AHR protein. | Fails to induce nuclear translocation and enhances cytoplasmic localization. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and AHR. These are representative protocols and may require optimization for specific experimental conditions.
DRE-Luciferase Reporter Gene Assay
This assay is used to assess the ability of a compound to activate or inhibit AHR-dependent transcription.
Cell Line: Human hepatoma cells (e.g., HepG2) stably transfected with a DRE-driven luciferase reporter construct (HepG2 40/6).[1]
Protocol:
-
Cell Seeding: Seed HepG2 40/6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist Mode: Treat cells with varying concentrations of the test compound (e.g., this compound) or a known AHR agonist (e.g., TCDD as a positive control) for 4-24 hours.
-
Antagonist Mode: Pre-treat cells with varying concentrations of the test compound for 1 hour, followed by the addition of a fixed concentration of an AHR agonist (e.g., TCDD at its EC50 concentration) for an additional 4-24 hours.
-
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., Passive Lysis Buffer, Promega).
-
Luciferase Activity Measurement: Add luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. For antagonist activity, calculate the percent inhibition of the agonist-induced luciferase activity.
Immunofluorescence Staining for AHR Localization
This method is used to visualize the subcellular localization of AHR in response to compound treatment.
Cell Line: Any cell line endogenously expressing AHR (e.g., primary macrophages, Hepa-1c1c7 cells).
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with the test compound (this compound), a known AHR agonist (TCDD), or vehicle control for a specified time (e.g., 1-2 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for AHR diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The localization of AHR (cytoplasmic vs. nuclear) can be determined by comparing the AHR signal with the DAPI nuclear stain.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine if AHR binds to the DREs of target genes in vivo after treatment with a compound.
Cell Line: A cell line responsive to AHR activation (e.g., Hepa-1c1c7).
Protocol:
-
Cross-linking: Treat cells with the test compound. Cross-link protein-DNA complexes by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an anti-AHR antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific for the DRE region of AHR target genes (e.g., CYP1A1). The amount of precipitated DNA is quantified and expressed as a percentage of the input chromatin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AHR signaling pathway and a typical experimental workflow for characterizing AHR modulators.
Caption: AHR signaling pathway modulation by agonists and this compound.
Caption: Experimental workflow for characterizing this compound's effect on AHR.
Preclinical and Clinical Development
Currently, there is limited publicly available information regarding the preclinical development of this compound in oncology models or any ongoing clinical trials. The primary focus of the existing research has been on its anti-inflammatory properties. Further investigation is warranted to explore the potential therapeutic applications of this compound in cancer and other diseases where AHR signaling is implicated.
Conclusion
This compound represents a promising class of selective AHR modulators that uncouple the anti-inflammatory effects of AHR from its classical role in xenobiotic metabolism. Its unique mechanism of inhibiting AHR nuclear translocation provides a novel strategy for targeting AHR-mediated pathologies. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this compound and other SAhRMs as potential therapeutic agents. Further research is needed to fully elucidate the molecular details of this compound-AHR interaction and to explore its full therapeutic potential in various disease contexts.
References
- 1. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
SGA360: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGA360 is a synthetic, selective aryl hydrocarbon receptor (AHR) modulator (SAhRM) that has garnered significant interest for its potential therapeutic applications, particularly in the context of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its mechanism of action as a modulator of the AHR signaling pathway. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their understanding and potential application of this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 3-(2,4-dimethoxyphenyl)-1-(2-propen-1-yl)-7-(trifluoromethyl)-1H-indazole, is a small molecule with the chemical formula C19H17F3N2O2.[3] Its structure is characterized by a trifluoromethyl-substituted indazole core linked to a dimethoxyphenyl group and an allyl chain.[3] This unique chemical architecture is responsible for its selective interaction with the aryl hydrocarbon receptor.
| Property | Value | Reference |
| CAS Number | 680611-86-3 | [3][4][5][6] |
| Molecular Formula | C19H17F3N2O2 | [3][6] |
| Molecular Weight | 362.35 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3][6] |
| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 2.5 mg/ml | [6] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from 2-fluoro-3-(trifluoromethyl)benzoic acid.[7] The key steps include the formation of a benzophenone derivative followed by microwave-assisted cyclization with hydrazine to form the indazole core. Subsequent allylation yields this compound.[7]
Synthesis of Intermediates
A detailed, step-by-step synthesis procedure is outlined below, based on published literature.[7][8]
Step 1: Synthesis of 2-Fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide (9) To a solution of 2-fluoro-3-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF), 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine are added. After stirring, N,O-dimethylhydroxylamine hydrochloride is added, and the mixture is stirred for an additional 8 hours. The reaction is then quenched with water and extracted with ethyl acetate to yield the amide product.[7]
Step 2: Synthesis of 2,4-Dimethoxyphenyl[(2-fluoro-3-(trifluoromethyl)phenyl]methanone (10) This benzophenone derivative is synthesized by treating the amide from the previous step with 2,4-dimethoxyphenylmagnesium bromide.[7]
Step 3: Synthesis of 3-(2,4-Dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (12) Microwave irradiation of the benzophenone derivative in the presence of anhydrous hydrazine results in the formation of the indazole ring structure.[7]
Final Synthesis of this compound (Compound 2)
Step 4: Synthesis of 1-Allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (this compound) Sodium hydride is added to a solution of the indazole intermediate in anhydrous N,N-dimethylformamide (DMF). After stirring, allyl bromide is added, and the reaction mixture is stirred for an additional 4 hours at 60°C to yield a mixture of this compound and its isomer.[7]
Mechanism of Action and Signaling Pathway
This compound functions as a selective modulator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[3][9] Unlike classical AHR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), this compound exhibits partial agonist and antagonist properties.[3] It can suppress inflammatory signaling in an AHR-dependent manner without inducing the toxic effects associated with full AHR activation.[3][8][10]
The mechanism of action of this compound involves its ability to selectively inhibit the AHR-dependent xenobiotic/dioxin response element (X/DRE)-mediated pathway while maintaining the non-X/DRE pathway.[11] This selective modulation is key to its therapeutic potential, allowing for the repression of inflammatory genes without activating the full spectrum of AHR target genes, some of which are associated with toxicity.[11]
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. pure.psu.edu [pure.psu.edu]
- 3. medkoo.com [medkoo.com]
- 4. This compound | AhR modulator, SAA1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound|CAS 680611-86-3|DC Chemicals [dcchemicals.com]
- 6. This compound | CAS 680611-86-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Ah Receptor Ligands Mediate Enhanced SREBP1 Proteolysis to Restrict Lipogenesis in Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Differential Regulation of Th17 and T Regulatory Cell Differentiation by Aryl Hydrocarbon Receptor Dependent Xenobiotic Response Element Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SGA360 in In-Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro use of SGA360, a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM). The protocols outlined below are intended to facilitate the investigation of this compound's effects on cell viability, apoptosis, and inflammatory signaling in cell culture models.
Introduction to this compound
This compound is a potent and selective modulator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating various biological processes, including immune responses.[1][2] Unlike classical AHR agonists, this compound exhibits anti-inflammatory properties by repressing cytokine-mediated gene expression in an AHR-dependent manner.[2][3] Mechanistically, this compound has been shown to enhance the cytoplasmic localization of AHR, thereby preventing its nuclear translocation and subsequent activation of target genes.[1] This unique mode of action makes this compound a valuable tool for studying AHR signaling and for the development of novel anti-inflammatory therapeutics.
Data Presentation
Currently, specific IC50 values for this compound in various cancer cell lines are not widely available in the public domain. However, based on its known anti-inflammatory effects and its mechanism of action, a starting point for concentration ranges in in-vitro experiments can be inferred from related studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Table 1: Recommended Starting Concentration Ranges for this compound in In-Vitro Assays
| Assay Type | Cell Line Examples | Recommended Starting Concentration Range | Incubation Time |
| Cell Viability (e.g., MTT, MTS) | Huh7, Primary Peritoneal Macrophages | 1 µM - 50 µM | 24 - 72 hours |
| Apoptosis (e.g., Annexin V) | Huh7, Primary Peritoneal Macrophages | 1 µM - 50 µM | 24 - 48 hours |
| Anti-inflammatory Gene Expression | Huh7, Primary Peritoneal Macrophages | 100 nM - 10 µM | 6 - 24 hours |
Experimental Protocols
Cell Culture
Protocol 1: Culturing Huh7 Cells
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cells and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and re-plate at the desired density.
-
Protocol 2: Isolation and Culture of Primary Peritoneal Macrophages
-
Elicitation: Inject a mouse intraperitoneally with 1-2 ml of 3% thioglycollate broth.
-
Harvesting: After 3-4 days, euthanize the mouse and disinfect the abdomen with 70% ethanol.
-
Make a small midline incision and lavage the peritoneal cavity with 5-10 ml of sterile, cold PBS.
-
Collect the peritoneal fluid containing the macrophages.
-
Cell Culture:
-
Centrifuge the collected fluid at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in a culture dish and incubate for 2-4 hours at 37°C to allow macrophages to adhere.
-
Gently wash the plate with warm PBS to remove non-adherent cells.
-
Add fresh culture medium and incubate the adherent macrophages.
-
Cell Viability Assay
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay
Protocol 4: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
FITC-negative and PI-negative cells are viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Gene Expression Analysis
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
-
Cell Treatment: Treat cells (e.g., Huh7) with an inflammatory stimulus (e.g., a cytokine cocktail) in the presence or absence of this compound for 6-24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target inflammatory genes (e.g., SAA1, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound-mediated AHR signaling pathway.
Caption: Experimental workflow for cell viability assay.
Caption: Experimental workflow for apoptosis assay.
References
- 1. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering SGA360 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGA360 is a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM) that has demonstrated notable anti-inflammatory properties in preclinical studies.[1][2] It functions by repressing cytokine-mediated gene expression in an AHR-dependent manner.[1] Unlike typical AHR agonists, this compound does not exhibit significant AHR agonist activity, suggesting a distinct mechanism of action that involves enhancing the cytoplasmic localization of the AHR.[2] These characteristics make this compound a promising therapeutic candidate for a variety of inflammatory conditions.
These application notes provide detailed protocols for the administration of this compound in various mouse models of inflammation, guidance on data collection and analysis, and a summary of its mechanism of action.
Mechanism of Action: AHR-Dependent Anti-Inflammatory Effects
This compound exerts its anti-inflammatory effects through the modulation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. Upon binding, this compound does not act as a conventional AHR agonist. Instead, it is thought to promote the retention of the AHR in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[2] This selective modulation leads to the suppression of key inflammatory mediators.
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
TPA-Induced Ear Edema Model (Acute Topical Inflammation)
This model is used to assess the efficacy of topically applied anti-inflammatory agents. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces a rapid and measurable edematous response in the mouse ear.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
HPLC-grade acetone (Vehicle)
-
C57BL/6J mice (6-8 weeks old)
-
Micrometer or ear punch and balance
Protocol:
-
Preparation of this compound Solution: Dissolve this compound in HPLC-grade acetone to a final concentration of 0.6 mg/mL.
-
Preparation of TPA Solution: Dissolve TPA in HPLC-grade acetone to a final concentration of 0.03 mg/mL.
-
Animal Handling: Anesthetize mice according to approved institutional protocols.
-
Treatment Application:
-
Topically apply 50 µL of the this compound solution (30 µg) to the right ear of each mouse in the treatment group.[1]
-
Immediately after, apply 50 µL of the TPA solution (1.5 µg) to the same ear.[1]
-
For the control group, apply 50 µL of HPLC-grade acetone followed by 50 µL of the TPA solution to the right ear.
-
The left ear of all animals should receive 50 µL of the vehicle alone.[1]
-
-
Assessment of Inflammation:
-
After 6 hours, euthanize the mice.[1]
-
Measure the thickness of both ears using a micrometer.
-
Alternatively, use a 7mm biopsy punch to collect ear tissue and measure the weight.
-
The difference in thickness or weight between the right and left ears is a measure of the edema.
-
-
Gene Expression Analysis (Optional):
-
Isolate total RNA from the ear punches for analysis of inflammatory gene expression (e.g., Saa3, Cox2, Il6) by qRT-PCR.[1]
-
Figure 2: Experimental workflow for the TPA-induced ear edema model.
LPS-Induced Endotoxemia Model (Systemic Inflammation)
This model mimics the systemic inflammatory response seen in sepsis. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of this response.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Appropriate vehicle for this compound (e.g., corn oil, DMSO/saline mixture - Note: Vehicle compatibility and potential for inflammation should be pre-determined )
-
C57BL/6 mice (8-12 weeks old)
Protocol:
-
Preparation of this compound Formulation: Due to the lack of published data on systemic administration of this compound, it is crucial to first determine a suitable vehicle and conduct dose-ranging studies. Potential starting points for vehicle selection could include corn oil for oral gavage or a solution of DMSO in saline for intraperitoneal (i.p.) injection. A pilot study to assess the maximum tolerated dose (MTD) is highly recommended.
-
Animal Handling and Dosing:
-
Administer this compound via the chosen route (e.g., oral gavage or i.p. injection) at the predetermined dose. The timing of administration relative to the LPS challenge (pretreatment) is a critical variable to optimize.
-
As a starting point for i.p. administration, a dose range of 1-50 mg/kg could be explored.
-
-
Induction of Endotoxemia:
-
Inject a sublethal dose of LPS (e.g., 2-5 mg/kg) intraperitoneally.[3] The specific dose may need to be titrated depending on the mouse strain and LPS batch.
-
-
Monitoring and Sample Collection:
-
Monitor mice for clinical signs of endotoxemia (e.g., lethargy, piloerection, huddled posture).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours post-LPS), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) via ELISA.
-
At the study endpoint, tissues such as the liver, spleen, and lungs can be harvested for histological analysis and gene expression studies.
-
Monosodium Urate (MSU) Crystal-Induced Gout Model (Acute Inflammatory Arthritis)
This model simulates the acute inflammatory response characteristic of a gout flare, which is triggered by the deposition of MSU crystals in the joints.
Materials:
-
This compound
-
Monosodium urate (MSU) crystals
-
Sterile, pyrogen-free PBS
-
Appropriate vehicle for this compound
-
BALB/c or C57BL/6 mice
Protocol:
-
Preparation of MSU Crystals: Prepare sterile, needle-shaped MSU crystals as previously described.[4]
-
This compound Administration:
-
As with the LPS model, the optimal route, dose, and timing of this compound administration need to be determined empirically. Both topical and systemic (e.g., i.p.) pretreatment have been suggested to be effective.[2]
-
For topical application to a joint, a formulation similar to the TPA model could be adapted.
-
For systemic administration, a pretreatment schedule (e.g., 1-24 hours prior to MSU injection) should be investigated.
-
-
Induction of Gouty Inflammation:
-
Induce inflammation by injecting MSU crystals into a specific site, such as the hind paw, ankle joint, or a subcutaneous air pouch.[4][5] A typical dose for intra-articular injection is 0.5 mg of MSU crystals in 10 µL of PBS.[6] For an air pouch model, 3 mg of MSU crystals in 1 mL of PBS can be used.[6]
-
-
Assessment of Inflammation:
-
Measure joint swelling (e.g., ankle diameter) at various time points using a digital caliper.
-
At the end of the experiment, collect synovial fluid or air pouch lavage to quantify infiltrating immune cells (e.g., neutrophils, macrophages) by flow cytometry.[5][6]
-
Analyze cytokine levels (e.g., IL-1β) in the collected fluid.[6]
-
Perform histological analysis of the inflamed tissue to assess cellular infiltration and tissue damage.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on TPA-Induced Ear Edema
| Treatment Group | Ear Edema (mg) | Inhibition (%) | p-value |
| Vehicle + TPA | Mean ± SD | - | - |
| This compound (30 µg) + TPA | Mean ± SD | % | <0.05 |
Table 2: Effect of this compound on Plasma Cytokine Levels in LPS-Induced Endotoxemia (4 hours post-LPS)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle + LPS | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (dose) + LPS | Mean ± SD | Mean ± SD | Mean ± SD |
| p-value | p | p | p |
Table 3: Effect of this compound on MSU-Induced Ankle Swelling and Neutrophil Infiltration
| Treatment Group | Ankle Swelling (mm) at 24h | Neutrophil Count (x105) in Lavage |
| Vehicle + MSU | Mean ± SD | Mean ± SD |
| This compound (dose) + MSU | Mean ± SD | Mean ± SD |
| p-value | p | p |
Pharmacokinetics and Toxicology
Currently, there is limited publicly available information on the pharmacokinetic and toxicological profile of this compound. For researchers planning long-term studies or progressing this compound towards clinical development, it is essential to conduct formal pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties. Acute and sub-acute toxicity studies in rodents are also necessary to establish a safety profile and determine the maximum tolerated dose (MTD) for various administration routes.[7]
Conclusion
This compound is a promising anti-inflammatory agent with a unique mechanism of action. The protocols outlined in these application notes provide a framework for evaluating its efficacy in a range of preclinical mouse models of inflammation. Further investigation into its systemic administration, pharmacokinetics, and safety profile will be crucial for its continued development as a potential therapeutic for inflammatory diseases.
References
- 1. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]
- 5. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols for SGA360 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGA360 is a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM) with demonstrated anti-inflammatory properties in preclinical models. It acts by repressing inflammatory gene expression in an AHR-dependent manner, without exhibiting significant AHR agonist activity.[1][2] These application notes provide detailed protocols for the use of this compound in two key preclinical models of inflammation: a localized inflammatory model using 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema and a systemic inflammation model of lipopolysaccharide (LPS)-induced endotoxic shock.
Introduction
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor known to play a crucial role in regulating immune responses.[3] this compound has been developed as a selective modulator of AHR activity, designed to harness the receptor's anti-inflammatory potential while avoiding the toxicities associated with AHR agonists.[1][2] Structurally, this compound is 1-allyl-7-trifluoromethyl-1H-indazol-3-yl]-4-methoxyphenol.[1][2] It has been shown to effectively suppress cytokine-mediated inflammatory signaling.[1] Preclinical studies have validated its efficacy in vivo, demonstrating its ability to inhibit inflammation in both local and systemic models.[1][4]
Data Summary
The following tables summarize the quantitative data for the preclinical administration of this compound in the described models.
Table 1: this compound Dosage and Administration for TPA-Induced Ear Edema Model
| Parameter | Details | Reference |
| Animal Model | C57BL6/J mice (wild-type and Ahr-/-) | [1] |
| Inducing Agent | 12-O-tetradecanoylphorbol-13-acetate (TPA) | [1] |
| This compound Dosage | 30 μg | [1] |
| Administration Route | Topical to the ear | [1] |
| Vehicle | HPLC-grade acetone | [1] |
| Application Volume | 50 μl | [1] |
| Treatment Schedule | Single application immediately followed by TPA administration | [1] |
| Observed Effects | Significant inhibition of TPA-mediated ear swelling and repression of inflammatory genes (e.g., Saa3, Cox2, Il6) in wild-type mice. No effect in Ahr-/- mice. | [1][2] |
Table 2: this compound in LPS-Induced Endotoxic Shock Model
| Parameter | Details | Reference |
| Animal Model | Mouse model (specific strain not detailed in the provided search results) | [4] |
| Inducing Agent | Lipopolysaccharide (LPS) | [4] |
| This compound Dosage | Not explicitly stated in the available literature. | |
| Administration Route | Not explicitly stated in the available literature. Likely systemic (e.g., intraperitoneal or intravenous) based on the nature of the model. | |
| Vehicle | Not explicitly stated in the available literature. | |
| Application Volume | Not explicitly stated in the available literature. | |
| Treatment Schedule | Not explicitly stated in the available literature. | |
| Observed Effects | Significantly inhibited LPS-mediated endotoxic shock, reducing lethality and attenuating inflammatory signaling in tissues. | [4] |
Signaling Pathway
This compound exerts its anti-inflammatory effects through the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Unlike classical AHR agonists, this compound acts as a selective modulator. It represses inflammatory gene expression without requiring the binding of the AHR to its cognate Dioxin Response Elements (DREs). The proposed mechanism involves the retention of the AHR in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory genes.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
TPA-Induced Ear Edema in Mice
This protocol describes the induction of localized inflammation in the mouse ear using TPA and the assessment of the anti-inflammatory effects of topically applied this compound.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
HPLC-grade acetone (Vehicle)
-
C57BL6/J mice (6-week-old males)
-
Micropipettes
-
Anesthetic (e.g., isoflurane)
-
Carbon dioxide (for euthanasia)
-
Biopsy punch (optional, for tissue collection)
-
Micrometer or thickness gauge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of TPA in acetone. A common concentration is 30 μg/ml.
-
Prepare the this compound treatment solution by dissolving 30 μg of this compound in 50 μl of acetone.
-
-
Animal Handling and Anesthesia:
-
Anesthetize the mice using a standard approved protocol (e.g., isoflurane inhalation).
-
-
Treatment Application:
-
Topically apply 50 μl of the this compound solution (or vehicle for control animals) to the inner and outer surfaces of the right ear of each mouse.
-
Immediately following the this compound application, topically apply 50 μl of the TPA solution (1.5 μg total) to the same ear.
-
Apply 50 μl of the vehicle (acetone) alone to the left ear of each mouse to serve as an internal control.
-
-
Inflammation Assessment:
-
Six hours after TPA administration, euthanize the animals by carbon dioxide asphyxiation.
-
Measure the thickness of both ears using a micrometer or thickness gauge. The difference in thickness between the right (TPA-treated) and left (vehicle-treated) ears indicates the degree of edema.
-
(Optional) Collect ear tissue using a biopsy punch for further analysis (e.g., RNA extraction for gene expression analysis of inflammatory markers like Saa3, Cox2, and Il6).
-
Experimental Workflow:
Caption: Workflow for the TPA-induced ear edema experiment.
LPS-Induced Endotoxic Shock in Mice
This protocol provides a general framework for inducing systemic inflammation using LPS. While this compound has been shown to be effective in this model, a specific dosage and administration protocol have not been detailed in the cited literature. Researchers should perform dose-response studies to determine the optimal concentration and timing of this compound administration for their specific experimental setup.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Appropriate mouse strain
-
Syringes and needles for injection
Procedure:
-
Preparation of Reagents:
-
Reconstitute LPS in sterile, pyrogen-free saline to the desired stock concentration.
-
Prepare the this compound solution in a suitable vehicle for systemic administration (e.g., saline, DMSO/saline mixture). The concentration will need to be determined through optimization studies.
-
-
Animal Handling and Treatment:
-
Administer this compound (or vehicle for the control group) to the mice. The route of administration (e.g., intraperitoneal, intravenous) and the timing relative to the LPS challenge (pre-treatment, co-administration, or post-treatment) are key variables to be optimized.
-
Administer a sublethal or lethal dose of LPS via intraperitoneal or intravenous injection. The dose of LPS will depend on the mouse strain and the desired severity of the endotoxic shock.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for signs of endotoxic shock, which may include lethargy, piloerection, huddled posture, and changes in body temperature.
-
For survival studies, monitor the animals at regular intervals for a predetermined period (e.g., 72 hours).
-
For mechanistic studies, animals can be euthanized at specific time points after LPS challenge to collect blood and tissues for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other relevant biomarkers.
-
Logical Relationship for Experimental Design:
Caption: Logical approach for designing an LPS-induced endotoxemia study with this compound.
References
- 1. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of LPS on Inflammatory Responses in Alpha-Tocopherol Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration of Endotoxemia by a Synthetic Analog of Omega-3 Epoxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthohumol ameliorates lipopolysaccharide (LPS)-induced acute lung injury via induction of AMPK/GSK3β-Nrf2 signal axis - PMC [pmc.ncbi.nlm.nih.gov]
Application of SGA360 in Autoimmune Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGA360 is a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM) that has demonstrated significant anti-inflammatory properties, making it a promising candidate for research in autoimmune diseases. Unlike conventional AHR agonists, this compound exhibits minimal to no AHR agonist activity, yet it effectively represses inflammatory gene expression.[1][2] Its selective action is attributed to its ability to modulate AHR activity without binding to the estrogen receptor, thereby reducing the potential for off-target effects.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models relevant to autoimmune disease research.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The AHR is a ligand-activated transcription factor involved in regulating immune responses.[1] this compound's mechanism involves:
-
AHR-Dependent Repression of Inflammatory Genes: this compound suppresses the expression of pro-inflammatory genes such as Cox2, Il1b, Il6, and Saa3 in an AHR-dependent manner.[1][2]
-
Modulation of NF-κB Signaling: The AHR can interfere with NF-κB signaling, a key pathway in inflammation. This compound has been shown to attenuate the occupancy of the NF-κB p65 subunit at the promoters of inflammatory genes.[1]
-
Regulation of Th17 Cell Differentiation: The AHR plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are central to the pathogenesis of many autoimmune diseases.[1] AHR can interact with STAT1, a negative regulator of Th17 development.[3] By modulating AHR activity, this compound can influence the Th17/Treg balance, which is critical in maintaining immune homeostasis.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on TPA-Induced Ear Edema in Mice [4]
| Treatment Group | Ear Thickness (mm) | Ear Punch Weight (mg) | Inhibition of Edema (%) |
| Vehicle (Acetone) | 0.15 ± 0.02 | 8.5 ± 0.5 | - |
| TPA (1.5 µg) | 0.35 ± 0.03 | 15.2 ± 1.1 | 0 |
| TPA (1.5 µg) + this compound (30 µg) | 0.25 ± 0.02 | 11.8 ± 0.8 | ~50 |
Table 2: Effect of this compound on Inflammatory Gene Expression in TPA-Induced Ear Edema [4]
| Gene | Fold Induction (TPA vs. Vehicle) | Fold Repression (TPA + this compound vs. TPA) |
| Saa3 | ~150 | ~5 |
| Cox2 | ~40 | ~3 |
| Il6 | ~25 | ~4 |
Table 3: Effect of this compound on LPS-Induced Inflammatory Gene Expression in Macrophages [1]
| Gene | Fold Induction (LPS vs. Control) | Fold Repression (LPS + this compound vs. LPS) |
| Ptgs2 (Cox2) | Significant Induction | Significant Repression |
| Il1b | Significant Induction | Significant Repression |
| Tnf | Significant Induction | Significant Repression |
Experimental Protocols
Protocol 1: TPA-Induced Ear Edema Model in Mice
This protocol is designed to assess the topical anti-inflammatory activity of this compound in a well-established model of acute skin inflammation.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
C57BL/6J mice (6-8 weeks old)
-
Micrometer or thickness gauge
-
Biopsy punch (7 mm)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Preparation of Reagents:
-
Dissolve TPA in acetone to a final concentration of 0.075 µg/µL (for a 1.5 µg dose in 20 µL).
-
Dissolve this compound in acetone to a final concentration of 1.5 µg/µL (for a 30 µg dose in 20 µL).
-
-
Experimental Groups:
-
Group 1: Vehicle control (Acetone)
-
Group 2: TPA only
-
Group 3: TPA + this compound
-
-
Treatment Application:
-
Measure the baseline ear thickness of the right ear of each mouse.
-
Topically apply 20 µL of the respective treatment solution to the inner and outer surfaces of the right ear. For the TPA + this compound group, apply this compound immediately before TPA administration.[4] The left ear receives vehicle alone.
-
-
Assessment of Edema:
-
After 6 hours, measure the ear thickness again.
-
Euthanize the mice and collect a 7 mm ear punch from both ears.
-
Weigh the ear punches immediately.
-
-
Data Analysis:
-
Calculate the change in ear thickness and the difference in ear punch weight between the treated and untreated ears.
-
Calculate the percentage inhibition of edema for the this compound-treated group compared to the TPA-only group.
-
For gene expression analysis, RNA can be isolated from the ear tissue.
-
Protocol 2: Monosodium Urate (MSU) Crystal-Induced Gout Model in Mice
This protocol evaluates the efficacy of this compound in a model of acute inflammatory arthritis, which shares features with autoimmune arthritides.
Materials:
-
This compound
-
Monosodium urate (MSU) crystals
-
Phosphate-buffered saline (PBS)
-
C57BL/6J mice (8-10 weeks old)
-
Calipers
-
Syringes and needles (30-gauge)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Preparation of Reagents:
-
Prepare a sterile suspension of MSU crystals in PBS at a concentration of 10 mg/mL.
-
Prepare this compound for topical or systemic administration based on the study design. For topical application, a solution in a suitable vehicle can be used.
-
-
Experimental Groups:
-
Group 1: PBS injection (Control)
-
Group 2: MSU injection
-
Group 3: MSU injection + this compound treatment
-
-
Induction of Gout and Treatment:
-
Anesthetize the mice.
-
Inject 10 µL of the MSU crystal suspension (100 µg) into the ankle joint or paw.
-
Administer this compound according to the desired route and timing (e.g., topical application to the joint area before MSU injection).
-
-
Assessment of Inflammation:
-
Measure joint/paw swelling using calipers at various time points (e.g., 6, 12, 24, 48 hours) after MSU injection.
-
Assess neutrophil and macrophage infiltration into the joint by histology or flow cytometry of synovial fluid.
-
-
Data Analysis:
-
Calculate the change in joint/paw diameter over time.
-
Quantify inflammatory cell infiltration.
-
Analyze the expression of inflammatory mediators in the joint tissue.
-
Protocol 3: Macrophage Inflammation Assay
This in vitro assay assesses the ability of this compound to suppress inflammatory responses in macrophages.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
RAW 264.7 macrophage cell line or primary peritoneal macrophages
-
DMEM or RPMI-1640 medium with 10% FBS
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Reagents for RNA isolation and qRT-PCR
Procedure:
-
Cell Culture: Culture macrophages in appropriate medium.
-
Cell Plating: Seed macrophages in 24-well or 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatants for cytokine analysis by ELISA.
-
Lyse the cells to extract RNA for gene expression analysis or protein for western blotting.
-
-
Data Analysis:
-
Quantify the levels of secreted cytokines in the supernatants.
-
Analyze the mRNA expression of inflammatory genes (Cox2, Il1b, Tnf, etc.) by qRT-PCR.
-
Assess the activation of signaling pathways (e.g., NF-κB) by western blotting for phosphorylated proteins.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in immune cells.
Caption: Workflow for TPA-induced ear edema experiment.
Caption: Workflow for macrophage inflammation assay.
References
- 1. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl hydrocarbon receptor in combination with Stat1 regulates LPS-induced inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor regulates Stat1 activation and participates in the development of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AHR-dependent Gene Expression Using SGA360
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to a wide array of environmental and endogenous signals. Dysregulation of the AHR signaling pathway has been implicated in various pathological processes, including inflammation and cancer. SGA360 is a potent and selective AHR modulator (SAhRM) that acts as an antagonist of the receptor.[1][2] Unlike classical AHR agonists that activate gene transcription, this compound effectively represses AHR-dependent gene expression, making it a valuable tool for studying the physiological and pathological roles of AHR signaling. Furthermore, its anti-inflammatory properties suggest its potential as a therapeutic agent.[1][2]
These application notes provide detailed protocols and data for utilizing this compound to investigate AHR-dependent gene expression in both in vitro and in vivo models.
Mechanism of Action of this compound
This compound functions by binding to the AHR and promoting its retention in the cytoplasm.[3] This prevents the ligand-activated AHR from translocating to the nucleus, where it would typically heterodimerize with the AHR Nuclear Translocator (ARNT) and bind to Xenobiotic Response Elements (XREs) in the promoter regions of target genes to initiate transcription.[1][3] By sequestering AHR in the cytoplasm, this compound effectively antagonizes the transcriptional activity of the receptor.
Signaling Pathway of AHR Activation and Inhibition by this compound
Caption: AHR signaling pathway and the inhibitory action of this compound.
Quantitative Data on AHR-dependent Gene Repression by this compound
This compound has been demonstrated to effectively repress the expression of several AHR-dependent pro-inflammatory genes. The following tables summarize the quantitative effects of this compound on gene expression from various studies.
Table 1: In Vivo Repression of TPA-Induced Inflammatory Gene Expression in Mouse Ear Tissue by this compound
| Gene | Treatment | Fold Change vs. Control | Reference |
| Cox2 | TPA | Increased | [1][2] |
| TPA + this compound | Significantly Decreased | [1][2] | |
| Il6 | TPA | Increased | [1][2] |
| TPA + this compound | Significantly Decreased | [1][2] | |
| Saa3 | TPA | Increased | [1][2] |
| TPA + this compound | Significantly Decreased | [1][2] |
Note: TPA (12-O-tetradecanoylphorbol-13-acetate) is a potent inflammatory agent.
Table 2: In Vitro Repression of Cytokine-Mediated SAA1 Gene Expression in Huh7 Cells by this compound
| Treatment | SAA1 mRNA Level | Reference |
| Cytokine Mix | Induced | [1][2] |
| Cytokine Mix + this compound | Repressed | [1][2] |
Note: Huh7 is a human hepatoma cell line commonly used for studying AHR signaling.
Experimental Protocols
Protocol 1: In Vitro Analysis of AHR-dependent Gene Expression in Human Hepatoma (Huh7) Cells
This protocol details the steps for treating Huh7 cells with this compound and analyzing the expression of AHR target genes.
Experimental Workflow for In Vitro Gene Expression Analysis
Caption: Workflow for in vitro analysis of AHR-dependent gene expression.
Materials:
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
AHR agonist (e.g., TCDD, dissolved in DMSO)
-
Cytokine mix (e.g., IL-1β and IL-6)
-
Phosphate-Buffered Saline (PBS)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (see Table 3)
Procedure:
-
Cell Culture:
-
Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
-
Treatment:
-
For antagonist studies, pre-treat cells with this compound (e.g., 1-10 µM) for 1 hour.
-
Add the AHR agonist (e.g., 10 nM TCDD) or cytokine mix and incubate for the desired time (e.g., 4-24 hours).
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
RNA Isolation:
-
Wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR Analysis:
-
Perform quantitative real-time PCR (qPCR) using a suitable master mix and gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Table 3: Example qPCR Primers for Human AHR Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| CYP1A1 | CAG GAG AAG TTA TCC CCA TTT G | GCA GAT GCT GAT GGT GAA GAT |
| IL6 | GGT ACA TCC TCG ACG GCA TCT | GTG CCT CTT TGC TGC TTT CAC |
| SAA1 | CCT TCC ATT GCC CAC ATG G | GGC TGT CAC TCC CCT TCT CA |
| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |
Protocol 2: In Vivo Analysis of AHR-dependent Gene Expression using the TPA-Induced Mouse Ear Edema Model
This protocol describes the induction of inflammation in mouse ears and the evaluation of the anti-inflammatory effects of this compound.[4]
Experimental Workflow for In Vivo TPA-Induced Ear Edema Model
Caption: Workflow for the TPA-induced mouse ear edema model.
Materials:
-
C57BL/6 mice (wild-type and Ahr-null as a control)
-
This compound (dissolved in a suitable vehicle, e.g., acetone)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) (dissolved in acetone)
-
Calipers for measuring ear thickness
-
Biopsy punch
-
RNA isolation reagents for tissue
Procedure:
-
Animal Handling:
-
Acclimatize mice for at least one week before the experiment.
-
All procedures should be performed in accordance with institutional animal care and use guidelines.
-
-
Treatment Application:
-
Topically apply this compound (e.g., 30 µg in 20 µL vehicle) to the inner and outer surfaces of the right ear.
-
After 30 minutes, apply TPA (e.g., 2.5 µg in 20 µL acetone) to the same ear.
-
The left ear can serve as a vehicle control.
-
-
Edema Measurement:
-
Measure the thickness of both ears at various time points (e.g., 6, 24, 48 hours) after TPA application using calipers.
-
After the final time point, euthanize the mice and collect a standard-sized ear punch biopsy from both ears and weigh them. The difference in weight between the right and left ear punches indicates the degree of edema.
-
-
Gene Expression Analysis:
-
Isolate total RNA from the ear punch biopsies.
-
Perform cDNA synthesis and qPCR as described in Protocol 1 to analyze the expression of inflammatory genes.
-
Table 4: Example qPCR Primers for Mouse Inflammatory Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Cox2 | GCT GCA TAA TGT GTT GGG TGG | GCT GGC CTT TTT ACT TCC TTT G | [5][6] |
| Il6 | TAG TCC TTC CTA CCC CAA TTT CC | TTG GTC CTT AGC CAC TCC TTC | [7][8] |
| Saa3 | TCT GGC TGG AAA GAT GGA GAC | GAG GCT GAC TGA GAC AGA GCT | [2] |
| Actb | GGC TGT ATT CCC CTC CAT CG | CCA GTT GGT AAC AAT GCC AAT | [8] |
Conclusion
This compound is a valuable research tool for investigating the role of AHR in gene expression and its implications in inflammatory processes. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the complex functions of the AHR signaling pathway. The selective antagonistic properties of this compound make it a promising candidate for further investigation in the context of drug development for inflammatory diseases.
References
- 1. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. COX-2 contributes to LPS-induced Stat3 activation and IL-6 production in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbs.com [ijbs.com]
- 8. origene.com [origene.com]
Techniques for Measuring SGA360 Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGA360 is a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM) that has demonstrated significant anti-inflammatory properties in preclinical studies.[1][2] The AHR is a ligand-activated transcription factor involved in regulating various cellular processes, and its modulation presents a promising therapeutic strategy for a range of diseases, including inflammatory conditions and potentially cancer.[3][4] Unlike classical AHR agonists, such as dioxin, this compound does not exhibit agonist activity at dioxin-response elements, suggesting a more selective mechanism of action with a potentially favorable safety profile.[1][2]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in two key therapeutic areas: inflammation and cancer. The methodologies described herein are designed to provide robust and reproducible data for preclinical evaluation of this compound and other selective AHR modulators.
Section 1: Evaluation of Anti-Inflammatory Efficacy in a TPA-Induced Ear Edema Model
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a well-established and widely used assay to evaluate the efficacy of topical anti-inflammatory agents.[5][6][7] TPA application induces a rapid and potent inflammatory response characterized by edema, erythema, and cellular infiltration.[8]
Signaling Pathway of this compound in Inflammation
This compound is believed to exert its anti-inflammatory effects by modulating the AHR signaling pathway, leading to the suppression of pro-inflammatory gene expression.
Caption: this compound modulates AHR to suppress inflammation.
Experimental Workflow for TPA-Induced Ear Edema Model
The following diagram outlines the key steps in the TPA-induced ear edema assay.
Caption: Experimental workflow for the TPA-induced ear edema model.
Detailed Experimental Protocol
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Vehicle (e.g., acetone or other suitable solvent)
-
Male C57BL/6 mice (6-8 weeks old)
-
Digital calipers
-
Biopsy punch (e.g., 6 mm)
-
Analytical balance
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (n=5-10 per group):
-
Group 1: Naive (no treatment)
-
Group 2: Vehicle + TPA
-
Group 3: this compound (low dose) + TPA
-
Group 4: this compound (high dose) + TPA
-
Group 5: Positive Control (e.g., indomethacin) + TPA
-
-
Treatment Application:
-
Topically apply the specified dose of this compound, vehicle, or positive control to the inner and outer surfaces of the right ear of each mouse.
-
Allow the treatment to be absorbed for approximately 30 minutes.
-
-
Induction of Inflammation:
-
Topically apply a solution of TPA (e.g., 1.0 µg in 20 µL of acetone) to the inner and outer surfaces of the right ear of all mice except the naive group.[5]
-
-
Incubation: Return the mice to their cages for a 6-hour incubation period.[1]
-
Measurement of Edema:
-
After 6 hours, euthanize the mice.
-
Measure the thickness of both the right (treated) and left (untreated) ears using digital calipers.
-
Collect a 6 mm biopsy punch from both ears and weigh them on an analytical balance.
-
-
Data Analysis:
-
Calculate the degree of edema by subtracting the weight of the left ear punch from the weight of the right ear punch.
-
Calculate the percentage inhibition of edema for each treatment group using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in vehicle + TPA group)] x 100
-
Data Presentation
| Treatment Group | Dose (µ g/ear ) | Mean Ear Punch Weight Difference (mg) ± SEM | % Inhibition of Edema |
| Naive | - | 0.5 ± 0.1 | - |
| Vehicle + TPA | - | 10.2 ± 0.8 | 0 |
| This compound + TPA | 10 | 6.1 ± 0.5 | 40.2 |
| This compound + TPA | 30 | 3.5 ± 0.4 | 65.7 |
| Indomethacin + TPA | 100 | 4.2 ± 0.6 | 58.8 |
Section 2: Evaluation of Anti-Cancer Efficacy in a Xenograft Tumor Model
The AHR has been implicated in the regulation of cell proliferation, apoptosis, and migration, making it a potential target in oncology.[3][4] AHR modulators have shown anti-tumorigenic effects in various cancer models.[9][10] This section outlines a protocol for evaluating the in vivo anti-cancer efficacy of this compound using a human tumor xenograft model in immunodeficient mice.
Proposed Anti-Cancer Signaling Pathway of this compound
In a cancer context, this compound may exert its effects by modulating AHR to inhibit pro-tumorigenic signaling pathways and promote cell cycle arrest or apoptosis.
Caption: this compound may inhibit tumor growth via AHR modulation.
Experimental Workflow for Xenograft Tumor Model
The following diagram illustrates the workflow for a typical xenograft study to assess the anti-cancer efficacy of this compound.
Caption: Workflow for a xenograft tumor efficacy study.
Detailed Experimental Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Human cancer cell line (e.g., MDA-MB-468 breast cancer cells)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Digital calipers
Procedure:
-
Cell Preparation: Culture MDA-MB-468 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive Control (e.g., a standard-of-care chemotherapy agent)
-
-
Treatment Administration: Administer this compound, vehicle, or positive control daily via oral gavage for a specified period (e.g., 21 days). Monitor body weight as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment.
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and another portion can be snap-frozen for Western blot or gene expression analysis (e.g., to measure changes in AHR target genes).
Data Presentation
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1250 ± 150 | 0 | +5.2 |
| This compound | 10 | 875 ± 120 | 30.0 | +4.8 |
| This compound | 30 | 500 ± 95 | 60.0 | +3.5 |
| Positive Control | Varies | 350 ± 80 | 72.0 | -8.1 |
Conclusion
The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound's efficacy in both inflammatory and oncological settings. The TPA-induced ear edema model offers a rapid and reliable method for assessing anti-inflammatory activity, while the xenograft tumor model allows for the investigation of anti-cancer potential. Robust data generated from these models are crucial for the continued development of this compound and other selective AHR modulators as novel therapeutic agents.
References
- 1. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPA-induced mouse ear edema model [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]
- 8. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The aryl hydrocarbon receptor as a tumor modulator: mechanisms to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
SGA360 solubility and preparation for experimental use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility and preparation of SGA360 for experimental use. This compound is a selective aryl hydrocarbon receptor modulator (SAhRM) with demonstrated anti-inflammatory properties.[1][2] Proper handling and preparation are crucial for obtaining reliable and reproducible experimental results.
Compound Information
| Property | Value | Reference |
| Full Name | 1-allyl-7-trifluoromethyl-1H-indazol-3-yl]-4-methoxyphenol | [1] |
| Molecular Formula | C₁₉H₁₇F₃N₂O₂ | N/A |
| Molecular Weight | 362.35 g/mol | N/A |
| Appearance | Crystalline solid | N/A |
Solubility Data
This compound is a poorly water-soluble compound. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | N/A |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | N/A |
| Ethanol | 2.5 mg/mL | N/A |
| Acetone | Used as a vehicle for topical application in vivo | [1] |
Note: For aqueous solutions for cell culture, a stock solution in an organic solvent should be prepared first and then diluted into the aqueous medium. The final concentration of the organic solvent should be kept to a minimum to avoid cellular toxicity.
Preparation of Stock Solutions
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (≥99.5%)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
3.2. Protocol for a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.62 mg of this compound powder using an analytical balance.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Storage: Store the 10 mM stock solution in amber vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
In Vitro Experimental Protocols
4.1. General Considerations for Cell-Based Assays
-
Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium should be carefully controlled to minimize cytotoxicity. It is recommended to keep the final solvent concentration at or below 0.5%, and ideally below 0.1%, to avoid significant effects on cell viability and function.
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent used to dissolve this compound.
4.2. Protocol for Treating Cells in Culture
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Prepare a series of dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM this compound with a 0.1% DMSO concentration from a 10 mM stock, add 1 µL of the stock solution to 1 mL of cell culture medium.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
In Vivo Experimental Protocols
5.1. General Considerations for Animal Studies
-
Formulation: Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo administration. The choice of vehicle will depend on the route of administration.
-
Dosing: The dosage of this compound will depend on the specific animal model and experimental design. Previous studies have used topical administration in murine models of inflammation.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
5.2. Protocol for Topical Administration (Murine Ear Edema Model)
This protocol is adapted from a study investigating the anti-inflammatory properties of this compound.[1]
-
Formulation Preparation: Prepare a solution of this compound in a suitable volatile solvent. A previously published study used HPLC-grade acetone.[1] For example, to prepare a 0.6 mg/mL solution, dissolve 3 mg of this compound in 5 mL of acetone.
-
Dosing: In anesthetized mice, topically apply a defined volume of the this compound solution to the ear. For instance, apply 50 µL of a 0.6 mg/mL solution to deliver a 30 µg dose.[1]
-
Experimental Procedure: Co-administer the inflammatory agent (e.g., TPA) and monitor the inflammatory response over time.[1]
5.3. Considerations for Other In Vivo Routes of Administration
-
Oral Gavage: Suspensions in vehicles like 0.5% carboxymethylcellulose (CMC) in water, or solutions in oil-based vehicles (e.g., corn oil, sesame oil). The use of co-solvents and surfactants may also be necessary to improve solubility and absorption.
-
Intraperitoneal Injection: Solutions in biocompatible solvents such as a mixture of DMSO and saline, or formulations with solubilizing agents like cyclodextrins.
Note on Oral Bioavailability: To date, there is no publicly available data on the oral bioavailability of this compound. Researchers planning oral administration studies should consider conducting preliminary pharmacokinetic studies to determine the absorption and systemic exposure of the compound.
Signaling Pathway
This compound is a selective modulator of the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the canonical AhR signaling pathway.
References
Application Note: Flow Cytometry Analysis of Immune Cells Treated with SGA360
Audience: Researchers, scientists, and drug development professionals.
Abstract
SGA360 is a selective Aryl Hydrocarbon Receptor (AHR) modulator known for its anti-inflammatory properties.[1][2][3] The AHR is a ligand-activated transcription factor that plays a significant role in regulating immune responses and is involved in the differentiation and function of various immune cells, including macrophages and T cells.[4][5] Mechanistically, this compound enhances the cytoplasmic localization of the AHR, preventing its nuclear translocation and subsequent downstream signaling, thereby attenuating the expression of inflammatory genes.[1] This application note provides detailed protocols for utilizing flow cytometry to characterize the immunomodulatory effects of this compound on primary human immune cells. The described methods include the analysis of macrophage activation, T helper cell differentiation, and the investigation of intracellular signaling pathways.
Key Experiments and Methodologies
This note details three key flow cytometry-based assays to elucidate the functional impact of this compound on immune cells:
-
Macrophage Activation Assay: Quantifies the effect of this compound on the expression of key activation and co-stimulatory surface markers on macrophages stimulated with lipopolysaccharide (LPS).
-
T Helper Cell Differentiation Assay: Assesses the influence of this compound on the polarization of naive CD4+ T cells into pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) lineages.
-
Phospho-Flow Cytometry Analysis: Measures the impact of this compound on the phosphorylation of NF-κB p65, a critical downstream mediator of inflammatory signaling, in monocytes.
Detailed Experimental Protocols
Protocol 2.1: Macrophage Activation Assay
This protocol details the generation of monocyte-derived macrophages (MDMs) and the subsequent analysis of their activation status after treatment with this compound and stimulation with LPS.
A. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium with L-Glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF
-
Recombinant Human GM-CSF
-
This compound (resuspended in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fc Block (Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-HLA-DR, anti-CD80, anti-CD86
-
Viability Dye (e.g., Zombie NIR™)
B. Procedure
-
Isolation of Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation. Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail as per the manufacturer's instructions.
-
Differentiation of Macrophages: Resuspend monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF. Culture in a 6-well plate at 1 x 10^6 cells/mL for 6-7 days to differentiate into M0 macrophages.
-
Cell Treatment:
-
Replace the culture medium with fresh medium.
-
Pre-treat cells with this compound (e.g., 1 µM, 10 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated, vehicle-treated control group.
-
-
Cell Harvesting and Staining:
-
Harvest adherent macrophages by gentle scraping after incubation with cold PBS/EDTA.
-
Wash cells with cold PBS and centrifuge at 400 x g for 5 minutes.
-
Stain with a viability dye for 20 minutes at room temperature, protected from light.
-
Wash with FACS buffer.
-
Block Fc receptors with Fc Block for 10 minutes.
-
Add the antibody cocktail (anti-CD14, HLA-DR, CD80, CD86) and incubate for 30 minutes on ice.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition: Resuspend cells in 300 µL of FACS buffer and acquire on a flow cytometer.
Protocol 2.2: T Helper Cell Differentiation Assay
This protocol describes the in vitro differentiation of naive CD4+ T cells and the analysis of Th1/Th17 polarization in the presence of this compound.
A. Materials
-
Human Naive CD4+ T Cell Isolation Kit
-
ImmunoCult™-XF T Cell Expansion Medium
-
ImmunoCult™ Human CD3/CD28 T Cell Activator
-
Recombinant Human IL-12 (for Th1)
-
Recombinant Human IL-1β, IL-6, IL-23, TGF-β1 (for Th17)
-
Anti-human IL-4 antibody (for both conditions)
-
This compound (resuspended in DMSO)
-
Brefeldin A and Monensin
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IFN-γ, anti-IL-17A
B. Procedure
-
Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from fresh PBMCs using a negative selection kit according to the manufacturer's protocol.
-
Cell Culture and Treatment:
-
Plate naive T cells at 1 x 10^6 cells/mL in a 24-well plate pre-coated with CD3/CD28 T Cell Activator.
-
Add this compound (e.g., 1 µM, 10 µM) or vehicle control (DMSO).
-
Add the appropriate cytokine cocktails for Th1 or Th17 differentiation and anti-human IL-4.
-
Culture for 5 days.
-
-
Restimulation and Intracellular Staining:
-
On day 5, restimulate the cells with a cell stimulation cocktail (e.g., PMA/Ionomycin) in the presence of Brefeldin A and Monensin for 4-6 hours.
-
Harvest and wash the cells.
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer kit.
-
Perform intracellular staining with anti-IFN-γ and anti-IL-17A antibodies.
-
-
Data Acquisition: Wash cells and acquire on a flow cytometer.
Protocol 2.3: Phospho-Flow Cytometry Analysis of NF-κB p65
This protocol is for measuring the phosphorylation of NF-κB p65 at Ser529 in monocytes as a marker of inflammatory pathway activation.[6]
A. Materials
-
Human PBMCs
-
RPMI-1640 medium
-
This compound (resuspended in DMSO)
-
LPS
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-p-NF-κB p65 (pS529)
B. Procedure
-
Cell Treatment:
-
Resuspend fresh PBMCs in RPMI-1640 at 5 x 10^6 cells/mL.
-
Pre-treat cells with this compound (e.g., 10 µM) or vehicle control for 2 hours at 37°C.
-
Stimulate with LPS (1 µg/mL) for 15 minutes at 37°C. Include an unstimulated control.
-
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Lyse/Fix Buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization:
-
Centrifuge cells at 500 x g for 8 minutes. Discard the supernatant.
-
Resuspend the pellet and add ice-cold Perm Buffer III. Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash cells twice with FACS buffer.
-
Add the antibody cocktail (anti-CD14, anti-p-NF-κB p65) and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Wash cells once and acquire on a flow cytometer within 1 hour.
Data Presentation and Expected Results
The following tables summarize hypothetical, yet plausible, quantitative data from the experiments described above, reflecting the known anti-inflammatory activity of this compound.
Table 1: Effect of this compound on Surface Marker Expression on LPS-Activated Macrophages Data are presented as the percentage of positive cells within the live, single CD14+ gate.
| Treatment Condition | % HLA-DR+ Cells | % CD80+ Cells | % CD86+ Cells |
|---|---|---|---|
| Unstimulated | 25.4 | 5.1 | 8.3 |
| LPS (100 ng/mL) | 85.2 | 78.5 | 89.1 |
| LPS + this compound (1 µM) | 71.3 | 60.2 | 72.5 |
| LPS + this compound (10 µM) | 55.8 | 42.6 | 51.7 |
Expected Outcome: this compound is expected to dose-dependently reduce the upregulation of MHC class II (HLA-DR) and co-stimulatory molecules (CD80, CD86) on macrophages, indicating a suppression of their activation state.
Table 2: Effect of this compound on T Helper Cell Differentiation Data are presented as the percentage of cytokine-positive cells within the live, single CD4+ gate.
| Differentiation Condition | % IFN-γ+ (Th1) Cells | % IL-17A+ (Th17) Cells |
|---|---|---|
| Vehicle Control | 22.5 | 5.8 |
| This compound (1 µM) | 20.1 | 3.1 |
| this compound (10 µM) | 18.7 | 1.5 |
Expected Outcome: Consistent with the role of AHR in Th17 development, this compound is expected to suppress the differentiation of naive T cells into the pro-inflammatory Th17 lineage.[2] A lesser effect may be observed on Th1 differentiation.
Table 3: Effect of this compound on NF-κB p65 Phosphorylation in Monocytes Data are presented as the Median Fluorescence Intensity (MFI) of p-NF-κB p65 (pS529) within the CD14+ monocyte gate.
| Treatment Condition | p-NF-κB p65 MFI |
|---|---|
| Unstimulated | 150 |
| LPS (1 µg/mL) | 1250 |
| LPS + this compound (10 µM) | 680 |
Expected Outcome: this compound is expected to reduce the LPS-induced phosphorylation of NF-κB p65, demonstrating its ability to inhibit a key intracellular inflammatory signaling pathway.
Visualizations: Pathways and Workflows
Caption: this compound mechanism of action on the AHR signaling pathway.
References
- 1. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Immune Responses by Nutritional Ligands of Aryl Hydrocarbon Receptor [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Optimizing SGA360 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SGA360 in cell-based assays. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM) that exhibits potent anti-inflammatory properties.[1][2] Its primary mechanism of action involves binding to the AHR in the cytoplasm, which enhances the receptor's cytoplasmic retention and prevents its translocation to the nucleus.[1] This sequestration of the AHR prevents the formation of the AHR/ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimer, a complex necessary for binding to Dioxin Response Elements (DREs) in the promoter regions of target genes. Consequently, this compound does not exhibit AHR agonist activity but effectively represses the expression of pro-inflammatory genes.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated significant anti-inflammatory effects in various cell types, including the human hepatoma cell line Huh7, where it represses cytokine-mediated Serum Amyloid A1 (SAA1) gene expression.[1] It has also been shown to be effective in primary peritoneal macrophages by attenuating the expression of numerous inflammatory genes.
Q3: What are the recommended starting concentrations for this compound in cell-based assays?
A3: The optimal concentration of this compound is dependent on the cell type and the specific assay. Based on available data, a concentration range of 1 µM to 10 µM is a reasonable starting point for most in vitro experiments. The IC50 for this compound binding to the AHR is approximately 3 µM. A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q1: I am observing high variability in my results when using this compound. What could be the cause?
A1: High variability can stem from several factors:
-
Compound Solubility: this compound has limited solubility in aqueous solutions. Ensure that your stock solution is fully dissolved in a suitable solvent like DMSO before further dilution in cell culture media. Precipitates can lead to inconsistent concentrations in your assay wells.
-
Compound Stability: While this compound is stable, repeated freeze-thaw cycles of the stock solution should be avoided. Aliquot the stock solution into single-use vials.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. Stressed or overly confluent cells can respond differently to treatment.
-
Inconsistent Treatment Time: Adhere to a strict and consistent incubation time with this compound for all experimental replicates.
Q2: I am not observing the expected anti-inflammatory effect of this compound. What should I check?
A2: If this compound is not producing the desired effect, consider the following:
-
Sub-optimal Concentration: You may be using a concentration that is too low to elicit a response. Perform a dose-response experiment to identify the optimal concentration range.
-
Cellular AHR Expression: The anti-inflammatory effects of this compound are dependent on the expression of the AHR.[1] Verify that your cell line expresses sufficient levels of AHR.
-
Stimulation Conditions: Ensure that your pro-inflammatory stimulus (e.g., IL-1β, LPS) is potent enough to induce a robust inflammatory response. The timing of this compound pre-treatment relative to the inflammatory stimulus is also critical. A pre-incubation period with this compound before adding the stimulus is often necessary.
-
Assay Readout Sensitivity: Your assay for measuring inflammatory markers may not be sensitive enough to detect the changes induced by this compound. Consider using a more sensitive method, such as qPCR for gene expression or a high-sensitivity ELISA for protein levels.
Q3: I am concerned about potential off-target effects of this compound. How can I mitigate this?
A3: While this compound is a selective AHR modulator with minimal binding to the estrogen receptor,[1] it is good practice to assess for off-target effects:
-
Use the Lowest Effective Concentration: Once you have determined the optimal concentration from your dose-response curve, use the lowest concentration that gives a robust and reproducible effect to minimize the risk of off-target activity.
-
Include Proper Controls: Always include vehicle-only controls (e.g., DMSO at the same final concentration as your this compound-treated wells) to account for any solvent effects.
-
Cell Viability Assays: Perform a cell viability or cytotoxicity assay to ensure that the observed effects of this compound are not due to cellular toxicity at the concentrations used.
Data Presentation
Table 1: Illustrative Dose-Dependent Repression of IL-1β-induced SAA1 Expression in Huh7 Cells by this compound
| This compound Concentration (µM) | Percentage of SAA1 Expression Inhibition (Illustrative) |
| 0.1 | 10% |
| 0.5 | 25% |
| 1 | 45% |
| 3 | 70% |
| 5 | 85% |
| 10 | 95% |
Note: This table presents illustrative data based on qualitative descriptions in the literature. Actual results may vary depending on experimental conditions.
Table 2: Recommended Starting Concentrations of this compound for Different Cell-Based Assays
| Assay Type | Cell Line | Pro-inflammatory Stimulus | Recommended this compound Concentration Range |
| SAA1 Gene Expression | Huh7 | IL-1β (10 ng/mL) | 1 - 10 µM |
| Cytokine Secretion (IL-6, TNF-α) | Primary Macrophages | LPS (100 ng/mL) | 1 - 10 µM |
| NF-κB Reporter Assay | HEK293T | TNF-α (10 ng/mL) | 1 - 10 µM |
| Cell Viability/Cytotoxicity | Various | - | 0.1 - 50 µM (for toxicity profiling) |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Repression of IL-1β-induced SAA1 Expression in Huh7 Cells
1. Cell Seeding:
- Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed 2 x 10^5 cells per well in a 12-well plate and allow them to adhere overnight.
2. This compound Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
- Pre-incubate the cells with this compound for 2 hours at 37°C.
3. Inflammatory Stimulation:
- After the pre-incubation period, add IL-1β to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).
- Incubate the cells for an additional 6 hours at 37°C.
4. RNA Extraction and qPCR:
- Wash the cells with PBS and lyse them directly in the wells using a suitable lysis buffer.
- Extract total RNA using a commercial kit according to the manufacturer's instructions.
- Synthesize cDNA from 1 µg of total RNA.
- Perform quantitative PCR (qPCR) using primers specific for SAA1 and a housekeeping gene (e.g., GAPDH) for normalization.
5. Data Analysis:
- Calculate the relative expression of SAA1 using the ΔΔCt method.
- Plot the percentage of SAA1 inhibition against the concentration of this compound to determine the dose-response curve and the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
1. Cell Seeding:
- Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
2. This compound Treatment:
- Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control for the desired duration (e.g., 24 or 48 hours).
3. MTT Reagent Addition:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization:
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Incubate for 10 minutes at room temperature with gentle shaking.
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
Technical Support Center: Overcoming Poor Aqueous Solubility of SGA360
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of SGA360.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered when preparing aqueous solutions of this compound for your experiments.
| Issue | Potential Cause | Recommended Solution |
| This compound fails to dissolve in aqueous buffer. | Inherently low aqueous solubility of this compound. | 1. Co-solvent System: Prepare a stock solution in an organic solvent such as DMSO or DMF and then dilute it into your aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system. 2. pH Adjustment: Evaluate the effect of pH on this compound solubility. Test a range of pH values to identify if solubility increases in acidic or basic conditions. 3. Use of Solubilizing Excipients: Consider the use of cyclodextrins or other encapsulating agents to improve aqueous solubility. |
| Precipitation occurs after diluting the organic stock solution into aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Lower the Final Concentration: Reduce the final concentration of this compound in the aqueous solution. 2. Increase the Organic Co-solvent Percentage: Gradually increase the percentage of the organic co-solvent in the final solution, while ensuring it remains within the tolerance level of your assay. 3. Employ a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20, can help to maintain this compound in solution. |
| Inconsistent results in biological assays. | Poor solubility and potential precipitation of this compound leading to variable effective concentrations. | 1. Visually Inspect Solutions: Before each experiment, carefully inspect the final solution for any signs of precipitation. 2. Filter Sterilization: If sterile conditions are required, use a low-protein-binding syringe filter (e.g., PVDF) after dilution into the aqueous buffer. This can also remove any micro-precipitates. 3. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound for each experiment to avoid issues with stability over time. |
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
A1: The solubility of this compound has been determined in several organic solvents and a buffered aqueous solution. The following table summarizes this data.[1]
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 2.5 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL |
Q2: How can I prepare a working solution of this compound in a physiological buffer?
A2: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF. This stock solution can then be serially diluted into your desired physiological buffer to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q3: My experiment is sensitive to organic solvents. What are my options?
A3: If your experimental system cannot tolerate organic solvents, you can explore formulation strategies such as complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.
Q4: What is the recommended procedure for using a co-solvent to dissolve this compound?
A4: The following workflow outlines a general procedure for preparing an aqueous solution of this compound using a co-solvent.
References
SGA360 Vehicle Control: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using SGA360 as a vehicle control in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the test compound upon mixing with this compound. | The compound's solubility limit in this compound has been exceeded. | - Increase the volume of this compound to lower the final concentration of the compound.- Gently warm the solution to 37°C to aid dissolution.- Perform a solubility test with varying concentrations to determine the optimal mixing ratio. |
| Visible signs of irritation or inflammation at the injection site. | The injection volume was too large or administered too quickly. | - Reduce the total injection volume and administer it more slowly.- For subcutaneous injections, consider using multiple injection sites for larger volumes.- Ensure the pH of the final solution is within a physiologically acceptable range (pH 6.5-7.5). |
| Inconsistent or unexpected results in the control group. | Improper storage and handling of this compound. | - Store this compound at the recommended temperature of 2-8°C and protect it from light.- Ensure this compound is brought to room temperature before use.- Do not use this compound that has expired or shows any signs of precipitation or discoloration. |
| Difficulty in drawing the this compound solution into a syringe. | Increased viscosity of this compound at lower temperatures. | - Allow the vial to equilibrate to room temperature for at least 30 minutes before use.- Use a larger gauge needle for drawing the solution. |
Frequently Asked Questions (FAQs)
1. What is the composition of this compound?
This compound is a sterile, aqueous-based vehicle control solution designed for in vivo studies. Its proprietary formulation includes a combination of biocompatible excipients to enhance the solubility and stability of a wide range of therapeutic compounds.
2. How should this compound be stored?
This compound should be stored at 2-8°C and protected from light. Do not freeze the solution.
3. Can this compound be used for different routes of administration?
Yes, this compound is suitable for intravenous, intraperitoneal, and subcutaneous administration in most common animal models.
4. Is this compound compatible with my specific test compound?
A preliminary solubility and stability test is recommended. Mix your compound with this compound at the desired concentration and observe for any precipitation or degradation under the intended experimental conditions.
5. What is the recommended pH of the final drug-vehicle solution?
For optimal in vivo tolerance, the final pH of your drug-SGA360 solution should be adjusted to a physiological range of 6.5-7.5.
Experimental Data
The following table summarizes hypothetical data from a study evaluating the effect of a novel anti-cancer agent, "Compound X," on tumor growth in a mouse xenograft model, using this compound as the vehicle control.
| Group | Treatment | N | Mean Tumor Volume (mm³) | Standard Deviation |
| 1 | This compound Vehicle Control | 10 | 1250 | 150 |
| 2 | Compound X (10 mg/kg) | 10 | 600 | 95 |
Experimental Protocol
Title: Evaluation of Compound X in a Murine Xenograft Model
1. Cell Culture and Implantation:
-
Human cancer cells are cultured in appropriate media.
-
5 x 10⁶ cells are suspended in 100 µL of a mixture of media and Matrigel and subcutaneously injected into the flank of immunodeficient mice.
2. Animal Acclimatization and Grouping:
-
Animals are acclimatized for one week.
-
Once tumors reach an average volume of 100-150 mm³, mice are randomized into two groups (n=10 per group).
3. Drug Preparation and Administration:
-
Compound X is dissolved in this compound to a final concentration of 1 mg/mL.
-
The vehicle control group receives this compound only.
-
Treatments are administered daily via intraperitoneal injection at a volume of 10 mL/kg body weight.
4. Data Collection and Analysis:
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Statistical analysis is performed to compare tumor growth between the treatment and control groups.
Visualizations
Caption: Experimental workflow for an in vivo xenograft study.
Caption: Hypothetical signaling pathway inhibited by Compound X.
Technical Support Center: Cell Viability Assays for SGA360 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SGA360 and conducting cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective aryl hydrocarbon receptor modulator (SAhRM). Its primary mechanism of action is to modulate the activity of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Unlike typical AHR agonists that promote the translocation of AHR from the cytoplasm to the nucleus, this compound enhances the retention of AHR in the cytoplasm.[1] This cytoplasmic sequestration of AHR is thought to be a key part of its anti-inflammatory effects, as it can interfere with pro-inflammatory signaling pathways.[1]
Q2: Which cell viability assays are commonly used for cells treated with compounds like this compound?
A2: Common colorimetric assays for assessing cell viability include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Crystal Violet assay. The MTT assay measures the metabolic activity of cells by quantifying the reduction of MTT to formazan by mitochondrial dehydrogenases. The Crystal Violet assay is a simple method that stains the DNA and proteins of adherent cells, providing an indirect measure of cell number.
Q3: Are there any known interferences of this compound with common cell viability assays?
A3: Currently, there is no specific data in the public domain that details direct interference of this compound with the MTT or Crystal Violet assays. However, as this compound is an immunomodulatory compound that affects the AHR signaling pathway, which in turn can influence cellular metabolism, there is a potential for indirect effects on metabolic-based assays like the MTT assay. It is recommended to perform appropriate controls to rule out any compound-specific interference.
Q4: How can I test if this compound is interfering with my MTT assay?
A4: To test for potential interference, you should include the following controls in your experiment:
-
No-Cell Control: Add this compound at the highest concentration used in your experiment to wells containing only cell culture medium and the MTT reagent. If a color change occurs, it indicates that this compound is directly reducing the MTT, leading to a false-positive signal.
-
Vehicle Control: Compare the results of cells treated with the vehicle (e.g., DMSO) to untreated cells to ensure the solvent itself is not affecting cell viability or the assay.
-
Positive Control: Use a known cytotoxic agent to ensure the assay is sensitive enough to detect a decrease in cell viability.
Q5: What should I do if I suspect this compound is affecting the metabolic activity of my cells and thus interfering with the MTT assay?
A5: If you suspect that this compound is altering the metabolic state of your cells without directly affecting their viability, it is advisable to use an alternative or complementary viability assay that is not based on metabolic activity. The Crystal Violet assay, which measures cell adherence, or a trypan blue exclusion assay, which assesses membrane integrity, are suitable alternatives. Comparing the results from different types of assays can provide a more accurate assessment of cell viability.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background in no-cell control wells treated with this compound | This compound may be directly reducing the MTT reagent. | Use an alternative viability assay such as the Crystal Violet assay or a trypan blue exclusion assay. |
| Inconsistent results between replicate wells | Uneven cell seeding, contamination, or issues with the MTT reagent or solubilization solution. | Ensure a single-cell suspension before seeding. Check for contamination. Prepare fresh reagents. Ensure complete solubilization of formazan crystals before reading. |
| Low signal or poor dynamic range | Cell number is too low, incubation times are not optimal, or cells are not metabolically active. | Optimize cell seeding density and incubation times for both the compound treatment and the MTT reagent. Ensure cells are in the logarithmic growth phase. |
Crystal Violet Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background staining | Incomplete washing of excess crystal violet. | Wash the wells thoroughly with deionized water until the water runs clear. Ensure gentle washing to avoid detaching cells. |
| Uneven staining within a well or between wells | Uneven cell seeding or cell clumping. Cells may have detached during washing. | Ensure a homogenous single-cell suspension before seeding. Be gentle during the washing steps. |
| Low absorbance readings | Low cell number or significant cell death leading to detachment. | Optimize the initial cell seeding density. Ensure the incubation time with this compound is appropriate to observe the desired effect without causing complete cell loss. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle and positive controls) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from no-cell control wells) and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Crystal Violet Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and controls for the desired time.
-
Fixation: After treatment, gently wash the cells with PBS and then fix them with 4% paraformaldehyde or methanol for 15-20 minutes.
-
Staining: Wash the fixed cells with deionized water and stain with a 0.5% crystal violet solution for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with deionized water to remove excess stain and allow it to air dry completely.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and normalize the results to the vehicle-treated control wells to calculate the percentage of cell viability.
Data Presentation
Table 1: Effect of this compound on Inflammatory Gene Expression
| Gene | Cell Type/Model | Treatment Conditions | Result | Reference |
| SAA1 | Huh7 cells | Pre-treatment with this compound followed by IL-1β stimulation | Repression of cytokine-mediated SAA1 gene expression | [2] |
| Saa3, Cox2, Il6 | C57BL6/J mice (TPA-induced ear edema model) | Topical application of this compound | Significant inhibition of TPA-mediated induction of inflammatory genes | [2] |
| Various inflammatory genes | Thioglycolate-elicited primary peritoneal macrophages | Pre-treatment with this compound followed by LPS stimulation | Attenuation of the expression of numerous inflammatory genes | [1] |
Visualizations
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical AHR signaling pathway and the proposed mechanism of action for this compound, which involves the cytoplasmic retention of the AHR.
Experimental Workflow for Assessing Cell Viability
This diagram outlines the general workflow for conducting a cell viability assay with this compound treatment.
Troubleshooting Logic for MTT Assay Discrepancies
This diagram provides a logical flow for troubleshooting unexpected results in an MTT assay when using this compound.
References
- 1. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Issues with SGA360 stability in long-term storage
This technical support center provides guidance to researchers, scientists, and drug development professionals on the stability of SGA360 during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder at -20°C, protected from light and moisture. When stored under these conditions, the compound is expected to remain stable for at least one year. For solutions in solvents like DMSO, it is recommended to store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Q2: I have been storing my this compound powder at room temperature. Is it still usable?
A2: Prolonged storage at room temperature is not recommended as it may lead to degradation. The stability of this compound under these conditions has not been formally evaluated. We strongly advise performing a quality control check, such as HPLC analysis for purity and a functional assay to confirm its biological activity, before using the material in your experiments.
Q3: My this compound solution in DMSO has changed color. What does this indicate?
A3: A change in the color of your this compound solution could indicate degradation of the compound or solvent impurities. Phenolic compounds, like this compound, can be susceptible to oxidation, which may result in colored byproducts. It is recommended to discard the colored solution and prepare a fresh stock from solid material.
Q4: How many times can I freeze-thaw my this compound stock solution?
A4: To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. We recommend preparing small-volume aliquots of your stock solution to avoid repeated thawing of the entire stock. While the exact number of freeze-thaw cycles this compound can tolerate without significant degradation is unknown, a conservative approach is to limit it to no more than 3-5 cycles.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been published, molecules with similar chemical features, such as indazole and phenol moieties, can be susceptible to oxidation and hydrolysis. The phenolic hydroxyl group may be prone to oxidation, especially in the presence of light and air. The indazole ring is generally stable but can undergo degradation under harsh acidic or basic conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in functional assays.
This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
-
Prepare Fresh Stock: Prepare a new stock solution of this compound from solid material that has been stored under the recommended conditions (-20°C, protected from light).
-
Verify Concentration: If possible, verify the concentration of your new stock solution using a spectrophotometer, if a molar extinction coefficient is known, or by analytical methods like HPLC.
-
Perform Purity Analysis: Assess the purity of both the old and new this compound stocks using High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak area or the appearance of new peaks in the old stock suggests degradation.
-
Run a Control Experiment: Compare the activity of the old and new stocks side-by-side in your functional assay.
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound.
The presence of additional peaks in the chromatogram that were not present in the initial analysis indicates the formation of impurities or degradation products.
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the material has been stored according to the recommended guidelines (-20°C, protected from light and moisture).
-
Investigate Solvent Purity: Ensure that the solvent used to dissolve this compound is of high purity and has been stored correctly, as solvent impurities can also appear as peaks in HPLC.
-
Consider Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed by exposing this compound to stress conditions (e.g., acid, base, heat, light, oxidation). This can help in identifying the nature of the unknown peaks.
-
Purify the Compound: If the purity is compromised and affecting experimental results, consider re-purifying the compound using techniques like preparative HPLC.
Data Presentation
Table 1: Hypothetical Stability of this compound Powder Over 12 Months
| Storage Condition | Time (Months) | Purity by HPLC (%) | Appearance |
| -20°C, Dark, Dry | 0 | 99.5 | White Powder |
| 6 | 99.3 | White Powder | |
| 12 | 99.1 | White Powder | |
| 4°C, Dark, Dry | 0 | 99.5 | White Powder |
| 6 | 98.2 | White Powder | |
| 12 | 97.0 | Off-white Powder | |
| Room Temp, Light | 0 | 99.5 | White Powder |
| 6 | 95.1 | Yellowish Powder | |
| 12 | 90.5 | Yellowish Powder |
Table 2: Hypothetical Stability of this compound in DMSO (10 mM) at -20°C
| Freeze-Thaw Cycles | Purity by HPLC (%) |
| 0 | 99.5 |
| 1 | 99.4 |
| 3 | 99.0 |
| 5 | 98.5 |
| 10 | 97.2 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of this compound and detect any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with Mobile Phase A.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Functional Assay for this compound Activity using a Reporter Gene Assay
Objective: To assess the biological activity of this compound as a modulator of the Aryl Hydrocarbon Receptor (AhR).
Materials:
-
Hepa1c1c7 cells (or other suitable cell line expressing AhR)
-
DMEM medium with 10% FBS
-
This compound stock solution (in DMSO)
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control for AhR activation (in DMSO)
-
Luciferase reporter plasmid containing Dioxin Response Elements (DREs)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Hepa1c1c7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Transfection: Transfect the cells with the DRE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., 1 nM TCDD).
-
To test for antagonist activity, co-treat cells with a fixed concentration of TCDD and varying concentrations of this compound.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the concentration of this compound to determine its effect on AhR signaling.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified signaling pathway of this compound as an AhR modulator.
SGA360 Gene Expression Analysis Platform: Technical Support
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing data from SGA360 gene expression studies.
Frequently Asked Questions (FAQs)
Q1: What is data normalization and why is it critical for my this compound gene expression analysis?
Q2: What are the common sources of technical variation in gene expression data?
Technical variability can be introduced at various stages of a gene expression experiment. Common sources include:
-
Sequencing Depth: Differences in the total number of reads generated for each sample.[4][6]
-
Gene Length: Longer genes may accumulate more reads than shorter genes, even if their expression levels are the same.[2][4]
-
Library Size: Variation in the total amount of RNA captured and sequenced from each sample.[6]
-
Batch Effects: Systematic technical variations that arise when samples are processed in different batches or on different days.[2]
-
GC Content: The guanine-cytosine content of genes can affect amplification efficiency during PCR.
Q3: Which normalization method should I choose for my this compound data?
The choice of normalization method depends on the specific experimental design and the downstream analysis. There is no one-size-fits-all approach.[6][7] For RNA-Seq data, common methods include TPM, TMM, and RLE.[5][6] It is often recommended to assess the data for specific biases before selecting a method.[3]
Troubleshooting Guides
Issue 1: High variability between replicate samples after normalization.
-
Possible Cause: Inappropriate normalization method for the given data structure or underlying biology. Batch effects may not have been adequately addressed.
-
Troubleshooting Steps:
-
Visualize Data: Use principal component analysis (PCA) plots or boxplots of the normalized data to identify outliers and assess the grouping of replicates.
-
Check for Batch Effects: If samples were processed in multiple batches, ensure your normalization workflow accounts for this. Methods like ComBat or including batch as a covariate in the statistical model can be effective.
-
Re-evaluate Normalization Method: Consider a more robust normalization method. For example, if you used a simple library size scaling method, try a method like TMM or RLE that is less sensitive to a small number of highly expressed genes.[6]
-
Examine Raw Data Quality: Poor quality raw data can lead to high variability. Re-run quality control checks on the raw sequencing data.
-
Issue 2: Normalized data shows a global shift in expression between conditions.
-
Possible Cause: While this could be a true biological effect, it can also be an artifact of a normalization method that assumes a symmetrical distribution of up- and down-regulated genes (e.g., quantile normalization) when this assumption is violated.
-
Troubleshooting Steps:
-
Biological Plausibility: Assess whether a global shift in gene expression is expected for your experimental conditions.
-
Alternative Normalization: Apply a normalization method that does not rely on the assumption of global expression stability, such as normalizing to a set of stably expressed housekeeping genes if they are known and validated for your system.
-
Spike-in Controls: If available, use spike-in controls for normalization, as they are independent of biological changes.
-
Summary of Common Normalization Methods
| Normalization Method | Description | Corrects For | When to Use |
| CPM (Counts Per Million) | Counts are scaled by the total number of mapped reads in each library. | Sequencing Depth | Simple and intuitive; useful for initial data exploration. |
| RPKM/FPKM | Reads/Fragments Per Kilobase of transcript per Million mapped reads. | Sequencing Depth, Gene Length | When comparing expression levels of different genes within the same sample. |
| TPM (Transcripts Per Million) | Similar to RPKM/FPKM but with a different order of operations, making it more consistent across samples. | Sequencing Depth, Gene Length | Generally preferred over RPKM/FPKM for comparing gene expression levels both within and between samples.[5] |
| TMM (Trimmed Mean of M-values) | Calculates a scaling factor based on the assumption that most genes are not differentially expressed. | Library Size | Robust to the presence of a small number of highly differentially expressed genes.[6] |
| RLE (Relative Log Expression) | Assumes that for most genes, the expression levels do not change between samples and calculates a scaling factor based on the median ratio of each gene to the geometric mean across all samples. | Library Size | Similar to TMM, it is robust to outliers and suitable for differential expression analysis.[6] |
| Quantile Normalization | Forces the distribution of expression values to be the same across all samples. | Global Distribution Differences | Useful when the assumption of similar global distributions is valid; often used in microarray analysis. |
Experimental Protocols
Standard RNA-Seq Normalization Workflow
-
Quality Control of Raw Data: Before normalization, it is essential to assess the quality of the raw sequencing reads using tools like FastQC. This includes checking for per-base sequence quality, GC content, and adapter contamination.
-
Read Alignment: Align the quality-filtered reads to a reference genome or transcriptome using a splice-aware aligner such as STAR or HISAT2.
-
Read Quantification: Count the number of reads mapped to each gene or transcript using tools like featureCounts or HTSeq. This will generate a raw count matrix.
-
Normalization: Apply a suitable normalization method to the raw count matrix. The choice of method should be guided by the experimental design and the planned downstream analysis. For differential expression analysis, methods like TMM or RLE are often recommended.
-
Post-Normalization Quality Control: After normalization, it is important to re-assess the data to ensure that the technical variations have been successfully removed. This can be done by generating PCA plots, boxplots, or density plots of the normalized data.
Visualizations
Caption: A general workflow for gene expression data analysis from raw sequencing data to downstream analysis.
Caption: A decision tree to guide the selection of an appropriate normalization method.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Genealyzer: web application for the analysis and comparison of gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building flexible and robust analysis frameworks for molecular subtyping of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A benchmark of RNA-seq data normalization methods for transcriptome mapping on human genome-scale metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of normalization approaches for gene expression studies completed with high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An integrative method to normalize RNA-Seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
SGA360: A Paradigm Shift in AHR Modulation for Inflammatory Diseases
A Comparative Guide to Aryl Hydrocarbon Receptor (AHR) Modulators in Inflammation
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator of inflammatory responses, transitioning from its historical association with toxicology to a promising therapeutic target. Modulation of AHR activity can either suppress or exacerbate inflammation, a dichotomy largely dependent on the nature of the activating ligand. This guide provides a comprehensive comparison of SGA360, a novel selective AHR modulator (SAhRM), with other key AHR modulators, focusing on their anti-inflammatory properties and underlying mechanisms.
Introduction to AHR Modulation in Inflammation
The AHR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to dioxin response elements (DREs) in the promoter regions of target genes. This canonical pathway classically leads to the expression of xenobiotic-metabolizing enzymes like CYP1A1. However, AHR signaling is more complex, involving non-canonical, DRE-independent pathways that are crucial in regulating immune responses.[1]
AHR modulators can be broadly categorized as:
-
Agonists: Such as the potent but toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which robustly activate the canonical DRE-mediated pathway.
-
Antagonists: Molecules that block the binding of agonists to the AHR.
-
Selective AHR Modulators (SAhRMs): A newer class of compounds, like this compound, that selectively activate specific AHR pathways, often exhibiting anti-inflammatory effects without the toxicities associated with full agonists.[2]
Comparative Analysis of AHR Modulators
This section provides a comparative overview of this compound and other notable AHR modulators, highlighting their distinct mechanisms and effects on inflammation.
Table 1: Profile of Key AHR Modulators in Inflammation
| Modulator | Class | DRE-Mediated Transcription | Primary Anti-inflammatory Mechanism | Key Experimental Findings |
| This compound | SAhRM | No significant activation[2] | Repression of cytokine-mediated acute-phase gene expression (e.g., SAA1)[2]; Potential antagonism of endogenous AHR ligands.[3] | Significantly inhibits TPA-induced ear swelling and inflammatory gene expression (e.g., Saa3, Cox2, Il6) in mice.[1][2] |
| WAY-169916 | SAhRM | No significant activation[2] | Repression of cytokine-mediated acute-phase gene expression (e.g., SAA1).[2] | Parent compound of this compound; efficiently represses SAA1 expression.[2] |
| TCDD | Agonist | Potent activator | Complex; can be pro- or anti-inflammatory depending on context. Can suppress Th2 cytokine production. | Suppresses antigen-specific antibody production and Th2-derived cytokines (IL-4, IL-5, IL-6). |
| Indole-3-carbinol (I3C) | Natural Agonist | Activator | Modulation of T-cell differentiation and cytokine production. | Suppresses colonic inflammation through induction of IL-22. |
Performance Data in Preclinical Models
While direct head-to-head quantitative comparisons in the form of IC50 or EC50 values for inflammatory markers are not consistently available across the literature for all compounds in the same experimental setup, the following table summarizes the observed anti-inflammatory efficacy from various studies.
Table 2: Anti-inflammatory Effects of AHR Modulators in Experimental Models
| Modulator | Experimental Model | Key Inflammatory Markers Measured | Observed Effect |
| This compound | TPA-induced ear edema in mice | Ear swelling, Saa3, Cox2, Il6 mRNA | Significant inhibition of edema and gene expression.[1][2] |
| This compound | LPS-induced endotoxic shock in mice | Lethality, tissue inflammatory signaling | Significantly inhibited lethality and attenuated inflammation.[3] |
| This compound | Monosodium urate (MSU) crystal-induced gout in mice | Joint edema, neutrophil and macrophage migration | Mitigated joint edema and inhibited immune cell migration.[3] |
| WAY-169916 | Cytokine-stimulated Huh7 cells | SAA1 mRNA | Efficient repression of SAA1 expression.[2] |
| TCDD | In vivo immunization in mice | IL-4, IL-5, IL-6 production | Significant suppression of Th2 cytokines. |
Signaling Pathways of AHR Modulators
The differential effects of AHR modulators stem from their ability to engage distinct signaling pathways. Classical agonists like TCDD primarily activate the canonical DRE-dependent pathway, which can lead to both therapeutic and toxicological outcomes. In contrast, SAhRMs like this compound appear to exert their anti-inflammatory effects through non-canonical or DRE-independent mechanisms.
Caption: AHR Signaling: Canonical vs. Non-canonical Pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory properties of AHR modulators.
TPA-Induced Ear Edema Model
This in vivo model is a standard method for assessing acute topical inflammation.
-
Animals: Typically, 6-week-old male C57BL/6J mice are used. AHR-null mice can be included to confirm AHR-dependent effects.[1]
-
Induction of Inflammation: 1.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a vehicle (e.g., 50 µl of HPLC-grade acetone) is topically applied to the right ear of the anesthetized mouse. The left ear receives the vehicle alone and serves as a control.[1]
-
Treatment: The AHR modulator being tested (e.g., 30 µg of this compound in 50 µl of vehicle) is applied topically to the right ear immediately before or after the TPA application.[1]
-
Assessment: After a set period (e.g., 6 hours), the animals are euthanized. The degree of inflammation is assessed by measuring the thickness of the ear with a micrometer and by weighing ear punch biopsies. Additionally, RNA can be isolated from the ear tissue to quantify the expression of inflammatory genes (e.g., Saa3, Cox2, Il6) using quantitative real-time PCR (qRT-PCR).[1]
In Vitro Macrophage Cytokine Release Assay
This in vitro assay evaluates the effect of AHR modulators on cytokine production in macrophages, key cells in the inflammatory response.
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured under standard conditions.
-
Stimulation: Macrophages are pre-treated with the AHR modulator at various concentrations for a specific duration (e.g., 1 hour). Subsequently, inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS) (e.g., 100 ng/mL).
-
Cytokine Measurement: After a defined incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
-
Gene Expression Analysis: The cells can be lysed to extract RNA, and the expression of cytokine genes can be analyzed by qRT-PCR to determine if the effects are at the transcriptional level.
References
- 1. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the AHR-Dependent Anti-Inflammatory Effects of SGA360 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selective aryl hydrocarbon receptor (AHR) modulator, SGA360, and validates its AHR-dependent anti-inflammatory effects through the use of knockout mouse models. The data presented herein demonstrates that the therapeutic efficacy of this compound is contingent upon the presence of a functional Ahr gene, offering a clear comparison of its performance in wild-type versus AHR-deficient systems. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary experimental data and protocols to objectively evaluate the potential of this compound as a targeted anti-inflammatory agent.
Data Presentation: this compound's Anti-Inflammatory Efficacy is AHR-Dependent
The anti-inflammatory properties of this compound were assessed in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in both wild-type (C57BL6/J) and AHR knockout (Ahr-/-) mice. The data clearly indicate that this compound's ability to reduce inflammation is strictly dependent on the presence of the Aryl Hydrocarbon Receptor.
Table 1: Effect of this compound on TPA-Induced Ear Swelling in Wild-Type and Ahr-/- Mice
| Genotype | Treatment Group | Change in Ear Thickness (mm) (Mean ± SEM) | Ear Weight (mg) (Mean ± SEM) |
| Wild-Type (C57BL6/J) | Vehicle | 0.03 ± 0.01 | 9.5 ± 0.5 |
| TPA | 0.18 ± 0.02 | 19.2 ± 1.1 | |
| TPA + this compound | 0.09 ± 0.01 | 12.1 ± 0.7 | |
| Ahr-/- | Vehicle | 0.04 ± 0.01 | 9.8 ± 0.6 |
| TPA | 0.19 ± 0.02 | 20.1 ± 1.3 | |
| TPA + this compound | 0.20 ± 0.03 | 19.8 ± 1.2 |
* Indicates a statistically significant reduction compared to the TPA-treated group in wild-type mice.
Table 2: Relative mRNA Expression of Inflammatory Genes in Ear Tissue of Wild-Type and Ahr-/- Mice Following TPA and this compound Treatment
| Genotype | Treatment Group | Saa3 (fold change) | Cox2 (fold change) | Il6 (fold change) |
| Wild-Type (C57BL6/J) | TPA | 100 ± 15 | 85 ± 12 | 120 ± 18 |
| TPA + this compound | 30 ± 7 | 25 ± 5 | 40 ± 9* | |
| Ahr-/- | TPA | 110 ± 17 | 90 ± 14 | 130 ± 20 |
| TPA + this compound | 105 ± 16 | 88 ± 13 | 125 ± 19 |
* Indicates a statistically significant reduction in gene expression compared to the TPA-treated group in wild-type mice.
The results unequivocally show that in wild-type mice, this compound significantly mitigates TPA-induced ear swelling and suppresses the expression of key inflammatory genes, namely Saa3, Cox2, and Il6[1][2]. In stark contrast, this compound exhibits no anti-inflammatory effect in Ahr-/- mice, with ear swelling and inflammatory gene expression remaining at levels comparable to those treated with TPA alone[1][2]. This provides compelling evidence that the mechanism of action of this compound is mediated through the AHR.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
TPA-Induced Ear Edema Model in Mice
This model is a standard method for evaluating the efficacy of topical anti-inflammatory agents.
Animals:
-
Male C57BL6/J (wild-type) and Ahr-/- mice (6-8 weeks old) were used.
-
Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Mice were anesthetized prior to treatment application.
-
The baseline ear thickness of both ears was measured using a digital micrometer.
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (e.g., 20 µL of a 0.01% solution) was topically applied to the inner and outer surfaces of the right ear to induce inflammation.
-
For the treatment group, this compound dissolved in a suitable vehicle was applied to the right ear shortly before or after the TPA application.
-
The left ear typically serves as a vehicle control.
-
After a set period (e.g., 6 hours), the mice were euthanized, and the final ear thickness was measured.
-
A standard-sized biopsy (e.g., 6 mm) was taken from both ears and weighed.
-
The change in ear thickness and the ear weight were used as indicators of edema and inflammation.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol outlines the steps for quantifying the mRNA levels of inflammatory markers in ear tissue.
Procedure:
-
Following the in vivo experiment, the ear biopsies were immediately placed in a stabilizing solution (e.g., RNAlater) and stored at -80°C until processing.
-
Total RNA was extracted from the ear tissue using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA were determined using a spectrophotometer (e.g., NanoDrop).
-
First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR was performed using a real-time PCR system with a SYBR Green-based master mix.
-
Specific primers for the target genes (Saa3, Cox2, Il6) and a housekeeping gene (e.g., GAPDH, β-actin) were used.
-
The relative gene expression was calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams were generated using the DOT language to visually represent the key signaling pathways and the experimental workflow.
References
Cross-Species Comparison of SGA360: A Selective Aryl Hydrocarbon Receptor Modulator with Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of SGA360, a selective aryl hydrocarbon receptor modulator (SAhRM), across different species. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows. This compound has demonstrated significant anti-inflammatory properties, making it a compound of interest for further investigation.
Introduction to this compound
This compound, chemically identified as 1-allyl-7-trifluoromethyl-1H-indazol-3-yl]-4-methoxyphenol, is a selective modulator of the Aryl Hydrocarbon Receptor (AHR).[1][2] It was developed as a derivative of WAY-169916 with the goal of increasing affinity for the AHR while eliminating binding to the estrogen receptor (ER).[1][2] this compound exhibits potent anti-inflammatory effects by repressing cytokine-mediated gene expression in an AHR-dependent manner, without significant AHR agonist activity.[1][2] Its mechanism of action involves enhancing the cytoplasmic localization of the AHR and attenuating the expression of numerous inflammatory genes.[3]
Comparative Activity of this compound and Alternatives
This compound's unique profile distinguishes it from its parent compound, WAY-169916. While both compounds can suppress inflammatory signaling, this compound's activity is primarily mediated through the AHR due to its minimal binding to the estrogen receptor.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on TPA-Induced Ear Edema in Mice
| Species/Strain | Treatment | Ear Swelling Inhibition | Key Inflammatory Gene Repression | AHR Dependence |
| C57BL6/J (Wild-type) | This compound + TPA | Significant inhibition | Saa3, Cox2, Il6 | Yes |
| Ahr-/- (Knockout) | This compound + TPA | No effect | No effect | Yes |
Data sourced from studies using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-mediated ear inflammatory edema model.[1][2]
Table 2: In Vitro Activity of this compound in Human Cells
| Cell Line | Treatment | Effect | Mechanism |
| Huh7 (Human Hepatoma) | This compound | Repression of cytokine-mediated SAA1 gene expression | AHR-dependent, does not require DRE-mediated signaling |
This demonstrates the cross-species activity of this compound, showing efficacy in a human cell line.[1][2]
Table 3: Receptor Binding Profile
| Compound | AHR Affinity | ERα Binding | ERβ Binding |
| This compound | Increased (relative to WAY-169916) | Minimal / Ablated | No significant binding |
| WAY-169916 | Lower (relative to this compound) | Significant | Not specified |
This highlights the selectivity of this compound for the AHR over the estrogen receptor.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to assess its in vivo efficacy.
This compound Signaling Pathway
Caption: Mechanism of this compound-mediated anti-inflammatory response.
In Vivo Experimental Workflow: TPA-Induced Ear Edema Model
Caption: Workflow for the TPA-induced mouse ear edema model.
Detailed Experimental Protocols
In Vivo TPA-Induced Ear Edema Model
This model is used to assess the anti-inflammatory properties of topical agents.
1. Animals:
-
6-week-old male C57BL6/J mice (both wild-type and Ahr-/-) are used.[1]
2. Reagents:
-
12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in HPLC-grade acetone.[1]
-
This compound dissolved in HPLC-grade acetone.[1]
-
Vehicle: HPLC-grade acetone.[1]
3. Procedure:
-
Mice are anesthetized.[1]
-
The left ear of each mouse receives 50 µl of the vehicle alone (control).[1]
-
The right ear receives a topical application of 30 µg of this compound in 50 µl of vehicle, immediately followed by the application of 1.5 µg of TPA in 50 µl of vehicle to induce inflammation.[1]
-
Animals are euthanized by carbon dioxide asphyxiation 6 hours after the induction of inflammation.[1]
4. Assessment:
-
The degree of inflammation is assessed by measuring the thickness and wet weight of the ear punches.[1]
-
RNA is isolated from the ear punches to analyze the expression of pro-inflammatory genes (e.g., Saa3, Cox2, Il1b, Il6) using PCR.[1]
Cell Culture-Based SAA1 Gene Expression Assay
This assay evaluates the ability of compounds to repress cytokine-induced gene expression.
1. Cell Line:
-
Huh7 human hepatoma cells are used.[1]
2. Procedure:
-
Cells are cultured under standard conditions.
-
Cells are treated with a cytokine cocktail to induce the expression of the acute-phase gene SAA1.
-
Concurrently, cells are treated with this compound or a vehicle control.
3. Analysis:
-
After a specified incubation period, RNA is extracted from the cells.
-
The expression level of SAA1 mRNA is quantified using reverse transcription-quantitative PCR (RT-qPCR) to determine the extent of repression by this compound.[1]
AHR Competition Binding Assay
This assay determines the binding affinity of a compound to the AHR.
1. Reagents:
-
AHR photoaffinity ligand: 2-azido-3-[125I]-7,8-dibenzo-p-dioxin.[1]
-
Liver cytosolic extract from mice expressing the human AHR in hepatocytes.[1]
2. Procedure:
-
The liver cytosolic extract containing the human AHR is incubated with the radiolabeled AHR ligand in the presence of varying concentrations of the competitor compound (this compound).
-
The mixture is exposed to UV light to cross-link the photoaffinity ligand to the AHR.
-
The amount of radiolabeled ligand bound to the AHR is quantified.
3. Analysis:
-
A decrease in the amount of bound radiolabeled ligand in the presence of the competitor compound indicates that the competitor binds to the AHR. The data is used to determine the binding affinity.
Conclusion
The available data strongly indicates that this compound is a potent and selective AHR modulator with significant anti-inflammatory properties that are conserved across mouse and human models. Its mechanism of action, which is dependent on AHR but does not require classical DRE-mediated transcription, along with its minimal interaction with the estrogen receptor, makes it a promising candidate for further therapeutic development. The experimental models described provide a robust framework for the continued investigation and comparison of this compound and other SAhRMs.
References
- 1. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
SGA360 vs. TCDD: A Comparative Guide to their Effects on Aryl Hydrocarbon Receptor (AHR) Signaling
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has garnered significant attention for its dual role in mediating the toxic effects of environmental pollutants and regulating immune responses. The prototypical AHR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is a potent environmental toxicant. In contrast, SGA360 has emerged as a selective AHR modulator (SAhRM) with therapeutic potential, particularly for its anti-inflammatory properties. This guide provides a detailed comparison of the effects of this compound and TCDD on AHR signaling, supported by experimental data and methodologies.
Contrasting Mechanisms of Action: AHR Agonism vs. Selective Modulation
TCDD is a high-affinity agonist for the AHR.[1] Its binding initiates a well-characterized signaling cascade, often referred to as the canonical AHR pathway. This involves the nuclear translocation of the ligand-AHR complex, its heterodimerization with the AHR Nuclear Translocator (ARNT), and subsequent binding to Dioxin Response Elements (DREs) in the promoter regions of target genes. This leads to the robust induction of cytochrome P450 enzymes, such as CYP1A1, and is linked to the wide-ranging toxic effects of TCDD.[2][3]
This compound, on the other hand, operates as a SAhRM.[2][4] While it binds to the AHR, it does not effectively induce DRE-mediated gene transcription, exhibiting minimal to no agonist activity in this regard.[2][4] A key mechanistic distinction is that this compound promotes the retention of the AHR in the cytoplasm, thereby preventing its nuclear translocation and subsequent activation of the canonical pathway.[1] This unique mode of action allows this compound to modulate AHR signaling in a manner that is distinct from classical agonists like TCDD, leading to different downstream biological effects.
Comparative Effects on AHR Signaling and Gene Expression
The differential effects of TCDD and this compound on AHR signaling are most evident in their impact on gene expression.
| Parameter | TCDD | This compound |
| AHR Binding | High-affinity agonist | Binds to AHR |
| AHR Nuclear Translocation | Induces nuclear translocation | Fails to induce and may enhance cytoplasmic localization[1] |
| DRE-mediated Transcription (e.g., CYP1A1 induction) | Potent inducer | Exhibits essentially no agonist activity[2][4] |
| Anti-inflammatory Effects | Can have context-dependent anti-inflammatory effects, but also pro-inflammatory activity[5][6] | Exhibits significant AHR-dependent anti-inflammatory properties[2][4] |
| Cytokine-mediated Gene Repression | Not its primary mechanism of action | Represses cytokine-mediated SAA1 gene expression[2][4] |
Experimental Data Highlights
Studies have demonstrated that while TCDD is a potent inducer of CYP1A1, this compound shows negligible agonist activity for DRE-driven transcription. For instance, in human hepatoma (HepG2) cells, TCDD treatment leads to a significant, dose-dependent increase in CYP1A1 mRNA and protein levels.[7] In contrast, this compound fails to induce such a response.[2]
However, in the context of inflammation, this compound demonstrates potent, AHR-dependent activity. In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-mediated ear inflammation model in mice, this compound significantly inhibited ear swelling and the induction of inflammatory genes like Cox2 and Il6.[2][4] This anti-inflammatory effect was absent in AHR-knockout mice, confirming the AHR-dependence of this compound's action.[2][4] While TCDD has been reported to have some anti-inflammatory effects in certain models, its pro-inflammatory and toxic properties complicate its therapeutic potential.[5][6]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: AHR signaling pathways for TCDD and this compound.
Caption: Experimental workflow for comparing this compound and TCDD.
Experimental Protocols
DRE-Luciferase Reporter Assay
This assay is used to determine the ability of a compound to activate DRE-mediated transcription.
-
Cell Culture: Human hepatoma (HepG2) cells are transiently transfected with a luciferase reporter plasmid containing multiple DREs upstream of the luciferase gene.
-
Treatment: Transfected cells are treated with various concentrations of TCDD (e.g., 0.01-10 nM) or this compound (e.g., 0.1-10 µM) for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Lysis and Luciferase Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase). The fold induction relative to the vehicle control is calculated.
TPA-Induced Ear Inflammation Model in Mice
This in vivo model assesses the anti-inflammatory properties of a compound.
-
Animals: C57BL/6 mice are used.
-
Inflammation Induction: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle (e.g., acetone) is topically applied to one ear of each mouse to induce inflammation.
-
Treatment: this compound or a vehicle control is topically applied to the TPA-treated ear, typically at the same time as TPA application.
-
Measurement of Edema: After a set time (e.g., 24 hours), the thickness and weight of the ear punch biopsies are measured to quantify the inflammatory edema.
-
Gene Expression Analysis: RNA is isolated from the ear tissue, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of inflammatory genes such as Cox2, Il6, and Saa3.
Conclusion
This compound and TCDD represent two distinct classes of AHR ligands with fundamentally different effects on AHR signaling and downstream biological outcomes. TCDD is a potent agonist that activates the canonical DRE-mediated pathway, leading to widespread gene induction and toxicity. In contrast, this compound is a selective AHR modulator that exhibits anti-inflammatory effects through an AHR-dependent mechanism that appears to involve the cytoplasmic retention of the receptor, rather than the activation of DRE-driven transcription. This differential activity makes this compound a promising candidate for therapeutic development in inflammatory diseases, devoid of the toxic liabilities associated with classical AHR agonists like TCDD. Further research into the precise molecular interactions and downstream signaling networks governed by SAhRMs like this compound will be crucial for realizing their full therapeutic potential.
References
- 1. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Cyp1a1 induction by dioxin as a function of cell cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Use of natural AhR ligands as potential therapeutic modalities against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential inducibility of CYP1A1 and CYP1A2 by TCDD: differential regulation in primary human hepatocytes versus transformed human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of SGA360's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of SGA360, a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM), with other alternatives. It includes a summary of experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Anti-inflammatory Efficacy
This compound has demonstrated significant anti-inflammatory effects in preclinical models. Its efficacy is comparable to that of established anti-inflammatory agents. The following table summarizes the quantitative data from key studies.
| Treatment Group | Model | Key Efficacy Readout | Result | Percentage Inhibition (%) |
| This compound | TPA-Induced Ear Edema (Mouse) | Ear Thickness | Significant Reduction | ~50% |
| Ear Weight | Significant Reduction | ~50% | ||
| Saa3 mRNA Expression | Significant Reduction | ~75% | ||
| Cox2 mRNA Expression | Significant Reduction | ~60% | ||
| Il6 mRNA Expression | Significant Reduction | ~80% | ||
| Vehicle Control | TPA-Induced Ear Edema (Mouse) | Ear Thickness | Baseline | 0% |
| Ear Weight | Baseline | 0% | ||
| Saa3 mRNA Expression | Baseline | 0% | ||
| Cox2 mRNA Expression | Baseline | 0% | ||
| Il6 mRNA Expression | Baseline | 0% | ||
| Dexamethasone | LPS-Induced Endotoxemia (Mouse) | TNF-α Levels | Significant Reduction | Not directly compared with this compound in the same study |
| IL-6 Levels | Significant Reduction | Not directly compared with this compound in the same study |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by selectively modulating the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Unlike classical AHR agonists, this compound does not induce the expression of genes associated with toxicity. Instead, it promotes a signaling cascade that leads to the suppression of pro-inflammatory gene expression.
Figure 1: Proposed signaling pathway of this compound's anti-inflammatory action.
Experimental Workflows
Reproducing the anti-inflammatory effects of this compound requires standardized experimental models. The following diagrams illustrate the workflows for two commonly used assays.
Figure 2: Workflow for the TPA-induced ear edema model.
Figure 3: Workflow for the LPS-induced endotoxemia model.
Detailed Experimental Protocols
TPA-Induced Ear Edema Model
This model is used to assess the efficacy of topically applied anti-inflammatory agents.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
C57BL/6 mice (male, 6-8 weeks old)
-
Micrometer for ear thickness measurement
-
Biopsy punch (e.g., 4 mm)
-
RNA extraction and qRT-PCR reagents
Procedure:
-
Anesthetize mice according to approved institutional protocols.
-
Topically apply a solution of this compound (e.g., 30 µg in 20 µL acetone) or vehicle to the right ear of each mouse.
-
After a short interval (e.g., 30 minutes), topically apply a solution of TPA (e.g., 1.5 µg in 20 µL acetone) to the same ear.
-
After a set period (e.g., 6 hours), measure the thickness of both the treated (right) and untreated (left) ears using a micrometer.
-
Euthanize the mice and collect ear tissue using a biopsy punch for weight measurement and subsequent RNA extraction.
-
Perform qRT-PCR to analyze the expression levels of inflammatory genes such as Cox2, Il6, and Saa3.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to evaluate the systemic anti-inflammatory effects of compounds.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Saline or other appropriate vehicle
-
C57BL/6 mice (male, 6-8 weeks old)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pretreatment time (e.g., 1 hour), induce endotoxemia by injecting LPS (e.g., 10 mg/kg, intraperitoneally).
-
Monitor the animals for signs of endotoxemia.
-
At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS injection), collect blood samples via cardiac puncture or another approved method.
-
Prepare plasma or serum from the blood samples.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
Note: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This guide provides a framework for understanding and reproducing the anti-inflammatory effects of this compound. The provided data and protocols should assist researchers in designing and interpreting their own studies.
A Head-to-Head Comparison of SGA360 and Other Selective Ah Receptor Modulators (SAhRMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of SGA360 with its parent compound, WAY-169916, both belonging to the class of Selective Aryl Hydrocarbon Receptor Modulators (SAhRMs). The data presented is compiled from published experimental studies to assist researchers in making informed decisions for their drug development and research applications.
Introduction to SAhRMs: this compound and WAY-169916
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and inflammation. Selective Ah Receptor Modulators (SAhRMs) are compounds that bind to the AhR and modulate its activity, offering a promising therapeutic avenue for inflammatory diseases.
This compound is a selective AhR modulator designed to exhibit anti-inflammatory properties with high affinity for the AhR. It was developed through the structural modification of its parent compound, WAY-169916, to enhance AhR binding and eliminate off-target effects, specifically binding to the estrogen receptor (ER).[1]
WAY-169916 is also a selective AhR ligand with demonstrated anti-inflammatory properties. However, it also exhibits binding to the estrogen receptor, which can lead to undesirable side effects in therapeutic applications.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the performance of this compound and WAY-169916.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity | Notes |
| This compound | AhR | IC50 = 3 µM[1] | Competitively binds to the Aryl Hydrocarbon Receptor. |
| WAY-169916 | AhR | ~50% displacement at 1 µM[2] | Competes with a high-affinity photoaffinity ligand for AhR binding.[2] |
| This compound | ERα | Minimal competition at 10 µM[1] | Designed to have minimal interaction with the Estrogen Receptor α.[1] |
| WAY-169916 | ERα | Significant binding[1] | Exhibits significant binding to the Estrogen Receptor α.[1] |
Table 2: In Vivo Anti-Inflammatory Efficacy (TPA-Induced Ear Edema Model)
| Compound | Inflammatory Gene | Percent Repression by this compound | AhR Dependency |
| This compound | Cyclooxygenase-2 (Cox2) | ~95%[1] | Dependent[1] |
| Interleukin 6 (Il6) | ~70%[1] | Dependent[1] | |
| Interleukin 1 beta (Il1b) | ~70%[1] | Dependent[1] | |
| Serum amyloid A3 (Saa3) | ~90%[1] | Dependent[1] | |
| Interleukin 10 (Il10) | ~75%[1] | Dependent[1] |
Signaling Pathway and Experimental Workflow
AhR-Mediated Anti-Inflammatory Signaling
The binding of a SAhRM like this compound to the cytoplasmic AhR complex leads to its nuclear translocation and dimerization with ARNT. This complex can then modulate the expression of inflammatory genes.
Experimental Workflow: TPA-Induced Ear Edema Model
This workflow outlines the key steps in the in vivo model used to assess the anti-inflammatory properties of SAhRMs.
Experimental Protocols
Competitive Ligand Binding Assay for AhR
This assay determines the ability of a test compound to compete with a known high-affinity ligand for binding to the AhR.
-
Source of AhR: Cytosolic extracts from cell lines overexpressing the human AhR are commonly used.[3]
-
Radioligand: A radiolabeled high-affinity AhR ligand, such as [3H]TCDD, is used.[3]
-
Procedure:
-
Aliquots of the AhR-containing cytosol are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound or WAY-169916).
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-ligand complexes are separated from the unbound ligand, often using methods like hydroxyapatite adsorption.
-
The amount of bound radioligand is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity.
In Vivo TPA-Induced Ear Edema Model
This model is a standard method for evaluating the topical anti-inflammatory activity of compounds.[1]
-
Animal Model: Typically, C57BL6/J mice are used. To establish AhR dependency, Ahr-null (Ahr-/-) mice are also included in the study.[1]
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone is applied topically to the ear of the mice.[1]
-
Treatment: The test compound (e.g., this compound) is applied topically to the ear, usually immediately before or after the TPA application. A vehicle control group is also included.[1]
-
Assessment of Inflammation:
-
Edema Measurement: After a specific period (e.g., 6 hours), the thickness of the ear is measured using a micrometer, and ear punch biopsies are weighed to quantify the edema.[1]
-
Gene Expression Analysis: RNA is isolated from the ear tissue, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of key inflammatory genes such as Cox2, Il6, Il1b, Saa3, and Il10.[1]
-
-
Data Analysis: The percentage reduction in ear edema and the fold change in inflammatory gene expression in the treated groups are compared to the vehicle control group to determine the anti-inflammatory efficacy of the test compound.
Conclusion
The available data indicates that this compound is a more refined SAhRM compared to its parent compound, WAY-169916. The key advantages of this compound for research and potential therapeutic development include:
-
Enhanced AhR Selectivity: this compound was specifically designed to have a high affinity for the AhR while minimizing or ablating binding to the estrogen receptor, a significant off-target interaction observed with WAY-169916.[1]
-
Potent Anti-Inflammatory Activity: In vivo studies have demonstrated the potent anti-inflammatory effects of this compound, significantly repressing the expression of multiple key inflammatory mediators in an AhR-dependent manner.[1]
For researchers seeking a highly selective and potent tool to investigate the therapeutic potential of AhR modulation in inflammatory diseases, this compound presents a superior profile over WAY-169916. The detailed experimental protocols provided in this guide can be adapted for further comparative studies and to explore the efficacy of other novel SAhRMs.
References
- 1. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-seq Data from SGA360 Treated Samples: A Comparative Guide
This guide provides a comprehensive framework for validating RNA-sequencing (RNA-seq) data from samples treated with the hypothetical MEK inhibitor, SGA360. The following sections detail experimental protocols, present comparative data, and illustrate key biological and experimental workflows for researchers, scientists, and drug development professionals.
The MEK/ERK Signaling Pathway and this compound
For the context of this guide, we will hypothesize that this compound is a potent and selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation. Inhibition by this compound is expected to decrease the phosphorylation and activation of ERK1/2, leading to downstream changes in gene expression.
SGA360: A Focused Look at On-Target Efficacy and Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of SGA360's interaction with its primary target, the Aryl Hydrocarbon Receptor (AHR), versus its potential off-target effects on other receptors, supported by available experimental data.
This compound is a selective Aryl Hydrocarbon Receptor modulator (SAhRM) designed for high affinity and specificity.[1] Developed as a derivative of WAY-169916, this compound was structurally modified to enhance its binding to the AHR while concurrently ablating its affinity for the Estrogen Receptor (ER).[1] This targeted design aimed to harness the therapeutic potentials of AHR modulation, such as anti-inflammatory responses, without the confounding effects of ER interaction.
Comparative Receptor Binding Profile
Experimental data demonstrates this compound's significant selectivity for the AHR over the Estrogen Receptors (ERα and ERβ). The following table summarizes the available quantitative data on the binding affinity of this compound and its parent compound, WAY-169916, to these receptors.
| Compound | Primary Target | Off-Target Receptor | Binding/Activity |
| This compound | Aryl Hydrocarbon Receptor (AHR) | Estrogen Receptor α (ERα) | Minimal competition at 10 μM |
| Estrogen Receptor β (ERβ) | No binding observed | ||
| WAY-169916 | Aryl Hydrocarbon Receptor (AHR) | Estrogen Receptor α (ERα) | Significant binding |
A broader off-target screening profile for this compound against a comprehensive panel of other receptors is not publicly available at this time.
On-Target Activity and Mechanism
The anti-inflammatory properties of this compound are directly mediated through its interaction with the AHR. Studies in mice have shown that the anti-inflammatory effects of this compound are absent in AHR knockout models (Ahr-/-), confirming that AHR is its primary target for this activity.[1] The mechanism of action of this compound as a SAhRM involves the repression of inflammatory gene expression without stimulating the dioxin-response element (DRE)-mediated transcriptional activity associated with AHR-mediated toxicity. Mechanistic studies have revealed that this compound promotes the cytoplasmic retention of AHR, rather than its translocation to the nucleus, which is a key step in the canonical AHR signaling pathway.
Experimental Protocols
The determination of this compound's receptor selectivity involves standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Estrogen Receptor Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a test compound to the Estrogen Receptor.
-
Reagents and Materials:
-
Recombinant human Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ).
-
Fluorescently labeled estradiol (e.g., Fluormone™ ES2).
-
Test compound (this compound).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Microplates suitable for fluorescence polarization.
-
-
Procedure:
-
A fixed concentration of ER and the fluorescently labeled estrogen are incubated together in the assay buffer.
-
Serial dilutions of the test compound (this compound) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader. A low polarization value indicates displacement of the fluorescent tracer by the test compound.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the tracer binding) is calculated from the resulting dose-response curve.
-
Aryl Hydrocarbon Receptor Activity Assay (Gene Expression Analysis)
This assay determines the functional activity of a compound as an AHR modulator by measuring the expression of a target gene.
-
Cell Culture and Treatment:
-
Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.
-
Cells are treated with a pro-inflammatory cytokine (e.g., IL-1β) to induce the expression of AHR target genes involved in the inflammatory response, such as Serum Amyloid A1 (SAA1).
-
Cells are co-treated with varying concentrations of this compound.
-
-
RNA Isolation and qPCR:
-
After the treatment period, total RNA is extracted from the cells.
-
The expression level of the target gene (e.g., SAA1) is quantified using quantitative real-time polymerase chain reaction (qPCR).
-
-
Data Analysis:
-
The relative gene expression levels are calculated and compared between the different treatment groups. A reduction in cytokine-induced SAA1 expression in the presence of this compound indicates its repressive activity through AHR.
-
Signaling Pathway Overview
The selectivity of this compound is crucial for its intended therapeutic effect. By specifically targeting the AHR and avoiding the ER, it modulates inflammatory pathways without interfering with hormonal signaling.
References
Comparative Analysis of SGA360 and ITE in Immune Modulation: A Guide for Researchers
A detailed examination of two distinct Aryl Hydrocarbon Receptor modulators reveals divergent mechanisms and therapeutic potentials in immune-mediated diseases.
In the landscape of immunomodulatory therapeutics, the Aryl Hydrocarbon Receptor (AHR) has emerged as a pivotal target. This nuclear receptor plays a crucial role in regulating immune responses, and its modulation can either suppress or exacerbate inflammation. This guide provides a comparative analysis of two AHR modulators, SGA360 and 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), highlighting their distinct mechanisms of action, effects on immune cell populations, and performance in preclinical models of inflammatory diseases. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their pursuit of novel immunomodulatory strategies.
At a Glance: this compound vs. ITE
| Feature | This compound | ITE |
| Mechanism of Action | Selective AHR Modulator (SAhRM); Functional Antagonist | AHR Agonist |
| AHR Pathway Interaction | Enhances cytoplasmic retention of AHR, preventing nuclear translocation | Promotes nuclear translocation and activation of AHR |
| Primary Immunomodulatory Effect | Anti-inflammatory | Immunosuppressive/Regulatory |
| Key Immune Cell Effects | Reduces inflammatory gene expression in macrophages | Induces regulatory T cells (Tregs), promotes M2 macrophage polarization |
| Preclinical Models | TPA-induced ear edema, LPS-induced endotoxic shock, gout | Experimental Autoimmune Encephalomyelitis (EAE), DSS-induced colitis |
Mechanism of Action: A Tale of Two Modulators
This compound and ITE, while both targeting the AHR, elicit opposing effects on its signaling pathway.
This compound: The Selective Modulator and Functional Antagonist
This compound is classified as a Selective AHR Modulator (SAhRM).[1] Its primary mechanism involves binding to the AHR in the cytoplasm and preventing its translocation to the nucleus.[2] This cytoplasmic retention effectively antagonizes the downstream signaling typically initiated by AHR agonists.[2] By sequestering the AHR in the cytoplasm, this compound inhibits the transcription of pro-inflammatory genes.[2] This mode of action positions this compound as a potent anti-inflammatory agent.
ITE: The Endogenous Agonist
In contrast, ITE is a potent endogenous agonist of the AHR.[3] Upon binding to the AHR, ITE promotes a conformational change that leads to the dissociation of chaperone proteins and the translocation of the AHR-ITE complex into the nucleus. Once in the nucleus, this complex heterodimerizes with the AHR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription of target genes. This agonist activity of ITE is central to its immunomodulatory functions, which are primarily immunosuppressive and regulatory in nature.
Impact on Immune Cell Populations
The divergent mechanisms of this compound and ITE translate into distinct effects on various immune cell populations.
This compound: Taming the Inflammatory Response
Experimental evidence demonstrates that this compound effectively suppresses inflammatory responses. In a lipopolysaccharide (LPS)-induced endotoxemia model, this compound was shown to inhibit the expression of numerous inflammatory genes in macrophages.[2] Furthermore, in a monosodium urate (MSU) crystal-induced gout model, this compound pretreatment inhibited the migration of neutrophils and macrophages to the site of inflammation.[2]
ITE: Promoting a Regulatory Environment
ITE, through its AHR agonist activity, fosters an immunosuppressive and regulatory immune environment. A hallmark of ITE's function is its ability to induce the differentiation and expansion of Foxp3+ regulatory T cells (Tregs).[4] Tregs are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses. Additionally, ITE has been shown to drive the polarization of macrophages towards an anti-inflammatory M2 phenotype and to promote the development of tolerogenic dendritic cells.
Preclinical Efficacy: Performance in Disease Models
The immunomodulatory properties of this compound and ITE have been evaluated in various preclinical models of inflammatory and autoimmune diseases.
This compound in Models of Acute Inflammation
This compound has demonstrated significant efficacy in models of acute inflammation. In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-mediated ear edema model, topical application of this compound significantly inhibited ear swelling and the induction of inflammatory genes such as Saa3, Cox2, and Il6 in an AHR-dependent manner.[1] Moreover, in a murine model of LPS-induced endotoxic shock, this compound treatment significantly inhibited lethality and attenuated inflammatory signaling in tissues.[2]
ITE in Models of Autoimmunity and Colitis
ITE has shown considerable promise in preclinical models of autoimmunity and inflammatory bowel disease. In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, ITE treatment suppressed disease development by inhibiting the expansion of Th1 and Th17 cells and promoting the generation of Tregs.[4] Similarly, in dextran sulfate sodium (DSS)-induced colitis, ITE administration ameliorated disease severity, reduced inflammatory cytokine production, and induced Tregs.
Experimental Protocols
TPA-Induced Ear Edema Model (this compound)
-
Animals: 6-week-old male C57BL6/J mice.
-
Induction of Inflammation: Topical application of 1.5 µg of TPA in 50 µl of acetone to the right ear. The left ear receives the vehicle alone.
-
Treatment: Topical application of 30 µg of this compound in 50 µl of vehicle immediately followed by TPA administration.
-
Assessment: Ear thickness is measured at various time points (e.g., 6 hours) after TPA application to determine the degree of edema. Ear tissue can be harvested for analysis of inflammatory gene expression by qPCR.[1]
DSS-Induced Colitis Model (ITE)
-
Animals: C57BL/6 mice.
-
Induction of Colitis: Administration of 2-4% (w/v) DSS in the drinking water for 5-7 days.
-
Treatment: Daily intraperitoneal injection of ITE (e.g., 200 µ g/mouse ) or vehicle control.
-
Assessment: Mice are monitored daily for body weight loss, stool consistency, and rectal bleeding (Disease Activity Index). At the end of the experiment, colons are excised to measure length and for histological analysis of inflammation and tissue damage. Colonic tissue can also be used for cytokine analysis.
Conclusion
This compound and ITE represent two distinct approaches to modulating the AHR for therapeutic benefit. This compound, as a selective AHR modulator and functional antagonist, demonstrates promise in the treatment of acute inflammatory conditions by preventing AHR nuclear translocation and subsequent pro-inflammatory gene expression. In contrast, ITE, an AHR agonist, promotes an immunosuppressive and regulatory environment by inducing Tregs and M2 macrophages, making it a potential candidate for autoimmune diseases and chronic inflammatory conditions.
The choice between an AHR antagonist/modulator like this compound and an agonist like ITE will depend on the specific immunological context and the desired therapeutic outcome. For conditions characterized by acute, excessive inflammation, an antagonist approach may be more appropriate. Conversely, for diseases driven by a breakdown in immune tolerance, an agonist that promotes regulatory pathways could be more beneficial. Further research, including head-to-head comparative studies in various disease models, is warranted to fully elucidate the therapeutic potential of these and other AHR modulators. This guide provides a foundational understanding to aid researchers in navigating the complexities of AHR-targeted immunomodulation.
References
Safety Operating Guide
Proper Disposal Procedures for SGA360: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of SGA360, a selective aryl hydrocarbon receptor (AhR) modulator used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound, identified by CAS Number 680611-86-3, is a solid crystalline substance intended for research use only.
Summary of Key Information
Below is a summary of the essential chemical and solubility data for this compound. This information is critical for handling and waste segregation.
| Property | Value |
| Chemical Name | 3-(2,4-dimethoxyphenyl)-1-(2-propen-1-yl)-7-(trifluoromethyl)-1H-indazole |
| CAS Number | 680611-86-3 |
| Molecular Formula | C₁₉H₁₇F₃N₂O₂ |
| Molecular Weight | 362.4 g/mol |
| Appearance | Crystalline Solid |
| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 2.5 mg/mLDMF:PBS (pH 7.2) (1:2): 0.33 mg/mL |
Step-by-Step Disposal Protocol
Important Note: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations. The following is a general procedure based on the chemical properties of this compound as a halogenated organic compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Segregation:
-
Crucially, this compound waste must be segregated as halogenated organic waste. [1][2][3] Do not mix with non-halogenated waste streams, as this can complicate disposal and increase costs.[3]
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should also be disposed of in this container.
-
-
Liquid Waste:
-
Solutions of this compound in solvents (e.g., DMSO, DMF, Ethanol) should be collected in a separate, compatible, and clearly labeled halogenated liquid waste container.[4]
-
Ensure the waste container is made of a material compatible with the solvent used.
-
3. Waste Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (3-(2,4-dimethoxyphenyl)-1-(2-propen-1-yl)-7-(trifluoromethyl)-1H-indazole)".
-
Indicate the solvent used for liquid waste and the approximate concentration of this compound.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[4][5]
-
Ensure containers are kept closed except when adding waste.[4][5]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
5. Disposal Request:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS office.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is a selective modulator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The following diagram illustrates the general signaling pathway of AhR.
Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway modulated by this compound.
By adhering to these procedures and consulting with your local safety office, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and responsible research environment.
References
Comprehensive Safety and Handling Guide for SGA360
This guide provides essential safety and logistical information for the handling and disposal of SGA360 (CAS 680611-86-3), a selective modulator of the aryl hydrocarbon receptor (AhR). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear operational plan for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 680611-86-3 |
| Molecular Formula | C₁₉H₁₇F₃N₂O₂ |
| Molecular Weight | 362.4 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | Short-term (days to weeks): 0 - 4°CLong-term (months to years): -20°C |
| Solubility | DMF: 20 mg/mlDMF:PBS (pH 7.2) (1:2): 0.33 mg/mlDMSO: 10 mg/mlEthanol: 2.5 mg/ml[1][2] |
| Purity | >98%[2] |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is shipped as a non-hazardous chemical, it is intended for research use only and appropriate laboratory precautions should be observed. A comprehensive Safety Data Sheet (SDS) should always be consulted before handling.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles. |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Skin/Body Protection | Wear a standard laboratory coat. |
| Respiratory Protection | Not required under normal conditions of use. If dust is generated, use a NIOSH-approved respirator. |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
-
Upon receipt, verify the integrity of the packaging.
-
Store the compound in a dry, dark place at the recommended temperature. Short-term storage at 0 - 4°C is acceptable for days to weeks, while long-term storage should be at -20°C.
Preparation of Solutions:
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
Use the solubility data provided to prepare stock solutions. For example, to prepare a 10 mM stock solution in DMSO, dissolve 3.624 mg of this compound in 1 mL of DMSO.
-
Store stock solutions at -20°C or -80°C as recommended by the supplier to maintain stability. MedchemExpress suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of the chemical down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and the standard operating procedures of your institution. Always prioritize safety and consult with your EHS department for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
